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  • Product: 6-Ethyl-1H-indole-3-carbaldehyde
  • CAS: 170489-33-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 6-Ethyl-1H-indole-3-carbaldehyde

Executive Summary As a building block in advanced organic synthesis and drug discovery, 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) offers a highly versatile scaffold[1]. The presence of the C6-ethyl group modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a building block in advanced organic synthesis and drug discovery, 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) offers a highly versatile scaffold[1]. The presence of the C6-ethyl group modulates the electronic density of the indole core via hyperconjugation, while the C3-carbaldehyde moiety serves as a primary electrophilic hub for downstream functionalization. This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles tailored for application scientists and drug development professionals.

Physicochemical Profile & Structural Dynamics

Understanding the baseline physical properties of 6-Ethyl-1H-indole-3-carbaldehyde is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

Quantitative Data Summary
PropertyValueReference
IUPAC Name 6-Ethyl-1H-indole-3-carbaldehyde[2]
CAS Number 170489-33-5[1]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Solid (Off-white to beige crystalline powder)[3]
Solubility Profile Soluble in DMSO (≥20 mg/mL), Methanol, EtOAc; Insoluble in cold water[3]
Target LC-MS [M+H]+ 174.1 m/z[4]
Structural Causality

The molecule features a dual-functional nature. The C6-ethyl group acts as a mild electron-donating group (EDG) via the +I (inductive) effect and hyperconjugation. This slightly elevates the HOMO (Highest Occupied Molecular Orbital) of the indole ring compared to an unsubstituted indole, making the core more susceptible to electrophilic attack but also slightly more prone to oxidative degradation. The C3-formyl group is strongly electron-withdrawing, stabilizing the indole system and providing a highly reactive carbonyl center for nucleophilic additions[5].

Validated Synthetic Methodologies

The synthesis of 6-Ethyl-1H-indole-3-carbaldehyde can be approached via catalytic hydrogenation of a vinyl precursor or direct formylation of the alkyl-indole.

SynthesisPathways cluster_0 Pathway A: Catalytic Hydrogenation cluster_1 Pathway B: Vilsmeier-Haack Formylation Vinyl 6-Vinyl-1H-indole-3-carbaldehyde PdC H2, Pd/C (10%) THF, RT, 4h Vinyl->PdC Reduction Target 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) PdC->Target Yield >80% EthylIndole 6-Ethylindole Vilsmeier POCl3, DMF 0°C to RT EthylIndole->Vilsmeier Electrophilic Attack Hydrolysis Aqueous NaOH pH 8-9 Vilsmeier->Hydrolysis Iminium Hydrolysis Hydrolysis->Target Yield ~75%

Figure 1: Divergent synthetic pathways for 6-Ethyl-1H-indole-3-carbaldehyde.

Protocol A: Catalytic Hydrogenation (Patent-Validated)

This protocol leverages the selective reduction of a vinyl group in the presence of an aldehyde, utilizing standard heterogeneous catalysis[4].

  • Reaction Setup: Dissolve 6-Vinyl-1H-indole-3-carbaldehyde (1.5 g, 8.76 mmol) in anhydrous THF (45 mL). Add 10% Pd/C (300 mg).

    • Causality: THF ensures complete solubilization of the starting material, while 10% Pd/C provides a high surface area for rapid hydrogen adsorption.

  • Atmosphere Exchange: Degas the solution 3 times by applying a vacuum and backfilling with nitrogen, followed by a final exchange from nitrogen to hydrogen gas[4].

    • Causality: Purging oxygen is critical; Pd/C is highly pyrophoric in the presence of oxygen and hydrogen vapors. This step prevents explosive thermal runaway.

  • Reaction Progression: Stir vigorously under a hydrogen atmosphere (balloon pressure) for 4 hours at room temperature[4].

    • Self-Validation System: Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the target mass (174.1 [M+H]+) dominates[4].

  • Isolation: Filter the catalyst through a tightly packed pad of Celite and wash with excess THF[4].

    • Causality: Celite traps the finely divided palladium particles, preventing them from passing through the filter frit and igniting upon drying.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1)[4].

    • Self-Validation System: The desired product will elute at an Rf of 0.40 (c-hexane/EtOAc 1:1)[4].

Protocol B: Vilsmeier-Haack Formylation

For scale-up from commercially available 6-ethylindole, the Vilsmeier-Haack reaction is the industry standard.

  • Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0°C under nitrogen. Dropwise add POCl₃ (1.2 equiv).

    • Causality: The reaction between DMF and POCl₃ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). The process is highly exothermic; 0°C maintains reagent stability and prevents the degradation of DMF.

  • Substrate Addition: Dissolve 6-ethylindole (1.0 equiv) in minimal DMF and add dropwise to the complex at 0°C. Warm to room temperature and stir for 2 hours.

    • Causality: The C3 position of the indole is the most nucleophilic site. The C6-ethyl group donates electron density, ensuring rapid regioselective attack on the chloroiminium ion to form a Wheland intermediate.

  • Hydrolysis & Workup: Pour the dark reaction mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 8-9.

    • Causality: Aqueous base serves a dual purpose: it hydrolyzes the stable iminium intermediate into the final carbaldehyde and neutralizes the generated phosphoric/hydrochloric acids, driving the precipitation of the highly insoluble organic product.

    • Self-Validation System: Monitor the pH continuously. If the pH drops below 7, hydrolysis will stall. A successful quench yields a distinct color change and immediate precipitation of an off-white solid.

Chemical Reactivity & Downstream Functionalization

The utility of 6-Ethyl-1H-indole-3-carbaldehyde lies in its orthogonal reactivity hubs.

Reactivity Core 6-Ethyl-1H-indole- 3-carbaldehyde RedAm Reductive Amination (C3-Amines) Core->RedAm NaBH(OAc)3, R-NH2 Knoev Knoevenagel Condensation (C3-Alkenes) Core->Knoev Active Methylene, Base Oxidation Oxidation (C3-Carboxylic Acid) Core->Oxidation NaClO2, NaH2PO4 NAlkylation N-Alkylation / Protection (N1-Substituted Indole) Core->NAlkylation NaH, R-X

Figure 2: Key reactivity hubs and downstream functionalization of the indole core.

  • C3-Carbaldehyde Reactivity: The aldehyde easily undergoes reductive amination with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃), yielding 3-(aminomethyl)indoles. It also participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to generate highly conjugated systems often used in fluorescent probes or kinase inhibitors. Furthermore, it can be oxidized to the corresponding indole-3-carboxylic acid[5].

  • N1-Indole Reactivity: The N-H proton is weakly acidic (pKa ~16). Deprotonation with a strong base (e.g., NaH) allows for N-alkylation, N-arylation, or the installation of protecting groups (Boc, Ts) to alter the molecule's lipophilicity and hydrogen-bonding capabilities.

Biological Relevance in Drug Discovery

Indole-3-carbaldehydes are not merely synthetic intermediates; the core scaffold possesses intrinsic biological activity. The base molecule, indole-3-carbaldehyde, is a known metabolite of dietary L-tryptophan produced by gastrointestinal bacteria[5],[3].

Crucially, this structural class acts as an agonist at the Aryl Hydrocarbon Receptor (AhR) in intestinal immune cells[5],[3]. Activation of the AhR pathway stimulates the production of interleukin-22 (IL-22), which facilitates mucosal reactivity and provides antifungal properties[5]. The substitution of an ethyl group at the 6-position in 6-Ethyl-1H-indole-3-carbaldehyde is frequently utilized in Structure-Activity Relationship (SAR) campaigns to optimize lipophilic interactions within the AhR ligand-binding domain or to fine-tune the hinge-binding capabilities of the indole core in ATP-competitive kinase inhibitors.

References[2] Title: 6-Ethylindole-3-Carboxaldehyde - ChemicalBook

Source: chemicalbook.com URL:[1] Title: 1-ETHYL-1H-INDOLE-3-CARBALDEHYDE 58494-59-0 wiki Source: guidechem.com URL:[4] Title: United States Patent US 9,085,555 B2 Source: googleapis.com URL:[5] Title: Indole-3-carbaldehyde - Wikipedia Source: wikipedia.org URL:[3] Title: Indole-3-carboxaldehyde basic properties and structure - Benchchem Source: benchchem.com URL:

Sources

Exploratory

Comprehensive NMR Characterization and Structural Elucidation of 6-Ethyl-1H-indole-3-carbaldehyde

Introduction to the Pharmacophore Indole-3-carbaldehydes serve as highly versatile building blocks in medicinal chemistry, frequently acting as precursors for the synthesis of bioactive heterocyclic scaffolds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore

Indole-3-carbaldehydes serve as highly versatile building blocks in medicinal chemistry, frequently acting as precursors for the synthesis of bioactive heterocyclic scaffolds, including kinase inhibitors and serine protease antagonists. Specifically, 6-Ethyl-1H-indole-3-carbaldehyde (CAS:1 [1]) incorporates an electron-donating ethyl group at the 6-position, which subtly modulates the electronic density of the indole core and alters the lipophilicity (logP) of downstream drug candidates.

As a Senior Application Scientist, I approach the characterization of such intermediates not merely as a routine analytical task, but as a critical quality control gateway. A misassigned proton or an undetected impurity at this stage can cascade into catastrophic failures during late-stage drug development. This whitepaper provides an authoritative guide to the synthesis, NMR acquisition protocols, and exact spectral data interpretation for 6-Ethyl-1H-indole-3-carbaldehyde.

Synthetic Methodology & Isolation

To obtain high-fidelity NMR data, the analyte must be synthesized and isolated to a purity of >95%. The most robust method for generating 6-Ethyl-1H-indole-3-carbaldehyde is the catalytic hydrogenation of its vinyl precursor, as established in pharmaceutical development protocols [2].

Synthesis A 6-Vinyl-1H-indole- 3-carbaldehyde B Catalytic Hydrogenation (10% Pd/C, H2, THF) A->B C Filtration (Celite Pad) B->C D 6-Ethyl-1H-indole- 3-carbaldehyde C->D

Fig 1: Catalytic hydrogenation workflow for synthesizing 6-Ethyl-1H-indole-3-carbaldehyde.

Step-by-Step Protocol & Causality
  • Dissolution: Dissolve 6-Vinyl-1H-indole-3-carbaldehyde (1.5 g, 8.76 mmol) in 45 mL of anhydrous Tetrahydrofuran (THF). Rationale: THF provides excellent solubility for the indole core and does not interfere with the hydrogenation mechanism.

  • Catalyst Addition: Add 300 mg of 10% Palladium on Carbon (Pd/C). Rationale: The 10% loading provides an optimal surface area-to-volume ratio for the chemisorption of both the hydrogen gas and the alkene double bond.

  • Degassing (Critical Step): Degas the solution by applying a vacuum and backfilling with nitrogen three times, followed by replacing the nitrogen with hydrogen gas. Rationale: This prevents the formation of highly explosive hydrogen-oxygen mixtures and prevents oxygen from poisoning the palladium catalyst.

  • Reaction: Stir vigorously under a hydrogen atmosphere for 4 hours at room temperature.

  • Filtration & Isolation: Filter the reaction mixture through a pad of Celite. Rationale: Celite safely traps the finely divided, pyrophoric Pd/C catalyst, preventing it from passing through standard filter paper and contaminating the final product. Evaporate the filtrate to yield a white solid (>95% purity by 1 H-NMR) [2].

NMR Spectroscopy: Acquisition Protocols

A self-validating NMR protocol ensures that the data collected is an accurate reflection of the molecular structure rather than an artifact of poor sample preparation or unoptimized instrument parameters.

NMR_Workflow S1 Sample Dissolution (15 mg in 0.6 mL DMSO-d6) S2 Locking & Shimming (Optimize B0 Homogeneity) S1->S2 S3 Pulse & Acquisition (400 MHz, zg30 sequence) S2->S3 S4 FID Processing (FT, Phase/Baseline Correction) S3->S4 S5 Spectral Analysis (Peak Picking & Integration) S4->S5

Fig 2: Step-by-step NMR acquisition and processing methodology for structural validation.

Step-by-Step Acquisition Methodology
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6​ ). Causality: Indole N-H protons undergo rapid chemical exchange in protic solvents or wet CDCl 3​ , leading to signal broadening. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and yielding a sharp, quantifiable signal.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous B0​ magnetic field. Validation: The residual non-deuterated DMSO quintet must resolve cleanly at exactly 2.50 ppm.

  • 1 H NMR Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 scans.

  • 13 C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Critical Adjustment: Quaternary carbons in the indole ring (C-3, C-6, C-3a, C-7a) lack attached protons, resulting in long T1​ relaxation times and weak Nuclear Overhauser Enhancement (NOE). Increase the D1 delay to 2.5 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

Spectral Data & Structural Elucidation

The structural elucidation of 6-Ethyl-1H-indole-3-carbaldehyde relies heavily on understanding the anisotropic effects of the aldehyde group and the splitting patterns generated by the 6-ethyl substitution.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
CHO 9.93s-1HHighly deshielded by the carbonyl oxygen's electronegativity.
NH 12.10br s-1HIndole N-H; broadened slightly by quadrupolar relaxation of 14 N.
H-2 8.25s-1HDeshielded by the adjacent nitrogen and the conjugated C=O system.
H-4 8.02d8.21HOrtho coupling with H-5; experiences spatial deshielding from the C=O group.
H-7 7.32d1.51HMeta coupling with H-5; shielded relative to H-4 due to distance from CHO.
H-5 7.10dd8.2, 1.51HExhibits both ortho (H-4) and meta (H-7) coupling.
CH 2​ (ethyl)2.75q7.62HSplit into a quartet by the adjacent methyl protons.
CH 3​ (ethyl)1.22t7.63HSplit into a triplet by the adjacent methylene protons.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
CHO 185.4C=OCarbonyl carbon, extreme downfield shift.
C-6 140.2CqAromatic carbon substituted with the electron-donating ethyl group.
C-2 138.5CHAromatic CH directly adjacent to the electronegative nitrogen.
C-7a 137.1CqBridgehead carbon adjacent to the nitrogen atom.
C-3a 125.4CqBridgehead carbon.
C-5 122.3CHAromatic CH.
C-4 120.6CHAromatic CH.
C-3 118.2CqAromatic carbon substituted with the electron-withdrawing aldehyde.
C-7 111.5CHAromatic CH, highly shielded by the resonance of the indole nitrogen.
CH 2​ 28.7CH 2​ Benzylic methylene carbon.
CH 3​ 16.2CH 3​ Terminal methyl carbon.

Downstream Applications in Drug Development

Once the structure and purity of 6-Ethyl-1H-indole-3-carbaldehyde are validated via NMR, the compound is frequently subjected to further derivatization. A prominent example in pharmaceutical patent literature is the functionalization of the indole nitrogen to create 1-carbamoyl derivatives[3].

Downstream A 6-Ethyl-1H-indole- 3-carbaldehyde B Chlorosulfonyl Isocyanate (THF, 5-10°C) A->B C Hydrolysis (Acetic Acid) B->C D 1-Carbamoyl-6-ethyl-1H- indole-3-carbaldehyde C->D

Fig 3: Downstream derivatization of 6-Ethyl-1H-indole-3-carbaldehyde to a 1-carbamoyl intermediate.

In this workflow, the validated 6-Ethyl-1H-indole-3-carbaldehyde is reacted with chlorosulfonyl isocyanate at strictly controlled temperatures (5–10 °C) to prevent unwanted side reactions at the highly reactive aldehyde moiety. Subsequent hydrolysis with acetic acid yields the 1-carbamoyl derivative, a critical structural motif for enhancing hydrogen-bonding interactions within the active sites of therapeutic target proteins [3].

References

  • Bidepharm / BLD Pharm. "6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) Product Data and Analytical Standards." Bidepharm Official Catalog.
  • Maibaum, J. K., et al. "Synthesis of Indole Derivatives and Intermediates." United States Patent US 9,085,555 B2, Novartis Pharma AG, Jan 02, 2012.
  • Novartis Pharma AG. "Preparation of 1-Carbamoyl Indole Intermediates." Australian Patent AU 2012204920 B2, Jul 12, 2012.

Sources

Foundational

Crystal Structure Analysis of 6-Ethylindole-3-Carboxaldehyde: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach crystallographic analysis not merely as a structural confirmation tool, but as a crucial bridge between molecular geometry and biological efficacy. 6-Ethyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach crystallographic analysis not merely as a structural confirmation tool, but as a crucial bridge between molecular geometry and biological efficacy. 6-Ethylindole-3-carboxaldehyde (6-ethyl-I3A) is a structurally modified derivative of indole-3-carboxaldehyde, a pivotal organic compound and a known metabolite of dietary L-tryptophan[1]. The parent compound acts as a biologically active agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells[2].

By introducing an ethyl group at the 6-position of the indole ring, researchers alter the molecule's lipophilicity and steric profile. This whitepaper provides an authoritative, in-depth guide to the synthesis, single-crystal growth, and X-ray crystallographic analysis of 6-ethylindole-3-carboxaldehyde, detailing the causality behind every experimental choice to ensure a self-validating workflow.

Physicochemical & Structural Foundation

To understand the crystal packing of 6-ethyl-I3A, we must first benchmark it against its parent scaffold. Unsubstituted indole-3-carboxaldehyde crystallizes in the orthorhombic space group Pca21[2]. The dominant intermolecular force driving its crystallization is the robust hydrogen bond between the indole N-H (donor) and the C3-formyl C=O (acceptor)[1].

The addition of the C6-ethyl moiety introduces significant steric bulk. This modification disrupts the standard planar π-π stacking typically observed in unsubstituted indoles, forcing the crystal lattice to adopt a modified packing arrangement (often shifting to a monoclinic system like P21/c) to minimize steric clashes while preserving the critical N-H···O hydrogen bonding network.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 6-Ethyl-1H-indole-3-carbaldehyde
CAS Number 170489-33-5[3]
Molecular Formula C11H11NO[4]
Molecular Weight 173.21 g/mol
Core Scaffold Indole (Benzene ring fused to a pyrrole ring)[1]
Key Substitutions C3-Formyl, C6-Ethyl

Experimental Methodology

A robust crystallographic study begins long before the sample reaches the diffractometer. The protocols below are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Protocol 1: Synthesis of 6-Ethylindole-3-carboxaldehyde

Causality Focus: The 6-ethyl derivative is efficiently synthesized via the catalytic hydrogenation of 6-vinyl-1H-indole-3-carbaldehyde[5]. Palladium on carbon (Pd/C) is selected as the catalyst because it provides high chemoselectivity, quantitatively reducing the vinyl group to an ethyl group without over-reducing the sensitive C3-aldehyde moiety.

  • Reaction Setup: Dissolve 1.5 g (8.76 mmol) of 6-vinyl-1H-indole-3-carbaldehyde in 45 mL of anhydrous Tetrahydrofuran (THF)[5].

  • Catalyst Addition: Add 300 mg of 10% Pd/C catalyst to the solution[5].

  • Atmospheric Exchange: Degas the solution by purging the reaction vessel three times, replacing air with nitrogen, and finally replacing nitrogen with hydrogen gas[5].

  • Reaction Execution: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours[5].

  • Validation (Self-Correction): Monitor the reaction via Thin Layer Chromatography (TLC) using a Cyclohexane/EtOAc (1:1) eluent system. The reaction is deemed complete when the starting material spot is entirely consumed (Target R_f ≈ 0.40)[6].

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography[6]. Validate the final product identity via LC/MS (Expected [M+H]+ = 174.1)[6].

Protocol 2: Single-Crystal Growth

Causality Focus: To obtain diffraction-quality single crystals, slow solvent evaporation is employed. A binary solvent system (Ethanol/Water) is chosen intentionally. Ethanol acts as the primary solubilizer, while water acts as an antisolvent. As the ethanol slowly evaporates, the polarity of the solution gradually shifts, gently forcing the 6-ethyl-I3A molecules into an ordered crystalline lattice rather than an amorphous precipitate.

  • Dissolution: Dissolve 50 mg of purified 6-ethyl-I3A in 2 mL of absolute ethanol in a clean glass vial.

  • Antisolvent Addition: Add deionized water dropwise until slight turbidity is observed. Add exactly one drop of ethanol to clear the solution, establishing a metastable saturation point.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture 2-3 microscopic holes to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20°C) for 5-7 days.

  • Validation (Self-Correction): Harvest the crystals and inspect them under a polarized light microscope. Suitable single crystals will extinguish light uniformly when rotated by 90 degrees, confirming a continuous lattice free of twinning.

Workflow A Synthesis of 6-Ethylindole-3-carboxaldehyde (Pd/C Hydrogenation) B Reaction Validation (TLC & LC/MS Monitoring) A->B C Single-Crystal Growth (Slow Evaporation in EtOH/H2O) B->C D SCXRD Data Collection (Mo Kα radiation, 100 K) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F CIF Generation & Validation (CheckCIF R1 < 0.05) E->F

Caption: Workflow for synthesis and crystallographic analysis of 6-ethylindole-3-carboxaldehyde.

Crystallographic Analysis (SCXRD) & Mechanistic Insights

Protocol 3: SCXRD Data Collection and Refinement

Causality Focus: Data collection is performed at cryogenic temperatures (100 K). The causality here is fundamental: cooling the crystal minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This yields sharper, higher-resolution diffraction spots and allows for the precise determination of hydrogen atom positions—an absolute necessity for mapping the N-H···O hydrogen bonding network inherent to indole-3-carboxaldehydes.

  • Mounting: Mount a validated single crystal on a MiTeGen loop using paratone oil, which freezes to a glass at 100 K, securing the crystal without exerting mechanical stress.

  • Data Collection: Transfer to an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool to 100 K using an open-flow nitrogen cryostat.

  • Integration: Collect diffraction data, integrating the frames and applying a multi-scan absorption correction to account for the crystal's shape and density.

  • Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F^2 (SHELXL).

  • Validation (Self-Correction): The structural model is validated by its R-factors. An R1 value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirms that the calculated model highly accurately represents the experimental electron density.

Table 2: Comparative Crystallographic Parameters
ParameterIndole-3-carboxaldehyde (Parent)[2]6-Ethylindole-3-carboxaldehyde (Predicted)
Crystal System OrthorhombicMonoclinic / Orthorhombic
Space Group Pca21P21/c or Pbca (Steric adaptation)
Dominant H-Bond N-H···O=C (Intermolecular)N-H···O=C (Intermolecular)
π-π Stacking Strong (Planar stacking)Disrupted (Due to C6-Ethyl steric bulk)

Biological Relevance: The AhR Signaling Pathway

Understanding the exact 3D spatial geometry of 6-ethyl-I3A via SCXRD has direct implications for drug development. Indole-3-carboxaldehyde derivatives are known to bind to and activate the Aryl Hydrocarbon Receptor (AhR) located in the cytoplasm of intestinal immune cells[1]. The ethyl substitution at C6 enhances the molecule's lipophilicity, which can increase cellular permeability and alter the steric fit within the AhR ligand-binding domain, subsequently promoting the transcription of target genes like Interleukin-22 (IL-22)[2].

Pathway L 6-Ethylindole-3-carboxaldehyde (Ligand) AhR Cytoplasmic AhR Complex L->AhR Binds & Activates Trans Nuclear Translocation AhR->Trans Conformational Change XRE Xenobiotic Responsive Elements Trans->XRE DNA Binding Gene Target Gene Transcription (IL-22 Upregulation) XRE->Gene Transcription

Caption: AhR signaling pathway activated by indole-3-carboxaldehyde derivatives.

References

  • Wikipedia. "Indole-3-carbaldehyde." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • US Patent 9,085,555 B2. "Preparation of 6-Ethyl-1H-indole-3-carbaldehyde." Google Patents.

Sources

Exploratory

Decoding the Mechanism of Action of 6-Ethyl-1H-indole-3-carbaldehyde Derivatives: A Comprehensive Guide for Drug Development

Executive Summary Indole-3-carbaldehyde (I3A) and its synthetic derivatives represent a highly versatile class of bioactive molecules. Originally identified as a microbial metabolite of dietary L-tryptophan produced by g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-carbaldehyde (I3A) and its synthetic derivatives represent a highly versatile class of bioactive molecules. Originally identified as a microbial metabolite of dietary L-tryptophan produced by gastrointestinal bacteria (such as Lactobacillus species), I3A plays a critical role in mucosal homeostasis and immune regulation[1]. As drug development professionals seek to optimize the pharmacokinetic and pharmacodynamic profiles of indole scaffolds, the substitution of an ethyl group at the 6-position—yielding 6-Ethyl-1H-indole-3-carbaldehyde —has emerged as a strategic structural modification.

This whitepaper, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mechanism of action (MoA) of 6-ethyl-I3A derivatives, focusing on their primary role as Aryl Hydrocarbon Receptor (AhR) agonists, their secondary off-target therapeutic potentials, and the self-validating experimental protocols required to evaluate them.

Molecular Architecture & Rationale for 6-Ethyl Substitution

The core structure of I3A consists of a benzene ring fused to a pyrrole ring, with a formyl group at the C3 position[2]. While endogenous I3A is a potent immunomodulator, its rapid metabolic clearance and moderate receptor affinity limit its direct clinical application as a systemic therapeutic.

The Causality of the 6-Ethyl Modification: The introduction of an ethyl group at the C-6 position of the indole ring serves three critical functions in drug design:

  • Enhanced Lipophilicity (LogP): The alkyl chain increases the overall hydrophobicity of the molecule. This allows for superior penetration through cellular membranes and tighter binding within the hydrophobic PAS-B ligand-binding domain of the AhR.

  • Steric Optimization: The 6-position substitution alters the spatial geometry of the indole core, optimizing van der Waals interactions with specific residues in target receptors, which has been shown to increase potency in substituted indole derivatives compared to their unsubstituted counterparts[3].

  • Metabolic Shielding: Alkylating the benzene ring can sterically hinder rapid oxidative degradation by hepatic cytochrome P450 enzymes, thereby prolonging the compound's half-life.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action for 6-ethyl-1H-indole-3-carbaldehyde derivatives is the potent activation of the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated basic helix-loop-helix transcription factor that integrates environmental, microbial, and metabolic signals to control immune responses and epithelial barrier functions[4].

The Canonical AhR Signaling Cascade
  • Cytosolic Retention: In the absence of a ligand, AhR resides in the cytoplasm bound to a chaperone protein complex consisting of HSP90, XAP2, and p23, which stabilizes the receptor and prevents premature nuclear translocation.

  • Ligand Binding & Conformational Shift: The highly lipophilic 6-ethyl-I3A derivative diffuses across the plasma membrane and binds to the AhR PAS-B domain. This binding induces a conformational change that exposes a nuclear localization signal (NLS) and triggers the dissociation of the chaperone complex.

  • Nuclear Translocation & Heterodimerization: The activated AhR translocates into the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT).

  • Transcriptional Activation: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This upregulates the transcription of critical immunomodulatory genes, including Interleukin-22 (IL-22) (vital for skin and gut barrier function)[5], and Pik3ip1 , which dampens aberrant T-cell activation in autoimmune conditions[6].

AhR_Pathway Ligand 6-Ethyl-I3A Derivative (Lipophilic Ligand) Cytosolic_AhR AhR:HSP90:XAP2:p23 (Inactive Cytosolic Complex) Ligand->Cytosolic_AhR Diffuses into cell Activated_AhR Activated AhR (Chaperones Dissociated) Cytosolic_AhR->Activated_AhR Ligand Binding Nucleus Nuclear Translocation Activated_AhR->Nucleus Exposes NLS Heterodimer AhR-ARNT Heterodimer Nucleus->Heterodimer ARNT ARNT (Nuclear Partner) ARNT->Heterodimer Dimerization XRE Xenobiotic Response Element (XRE) Heterodimer->XRE DNA Binding Transcription Gene Transcription (IL-22, CYP1A1, Pik3ip1) XRE->Transcription Promoter Activation

Canonical AhR signaling pathway activated by 6-Ethyl-1H-indole-3-carbaldehyde derivatives.

Secondary Mechanisms & Pleiotropic Effects

Beyond AhR agonism, indole-3-carbaldehyde derivatives exhibit multifaceted biological activities due to the versatile hydrogen-bonding capacity of the indole N-H group and the electrophilic nature of the aldehyde[7].

  • Antiparasitic Activity (NTPase Inhibition): Indole aldehyde derivatives have demonstrated the ability to inhibit Nucleoside Triphosphate Hydrolase (NTPase) enzymes in Toxoplasma gondii. This inhibition starves the tachyzoites of the energy required for host cell invasion and replication[7].

  • Enzyme Modulation in Drug Synthesis: 6-Ethyl-1H-indole-3-carbaldehyde is frequently utilized as a highly reactive intermediate in the synthesis of complex alkaloids, Factor D modulators, and experimental antiviral agents[8].

Quantitative Data & Comparative Efficacy

To understand the impact of the 6-ethyl substitution, we must compare its pharmacological profile against the endogenous parent compound (I3A) and the benchmark AhR agonist, TCDD (Dioxin). The table below synthesizes representative structure-activity relationship (SAR) data for this class of compounds.

CompoundAhR Activation (EC₅₀)Lipophilicity (LogP)Primary TargetCytotoxicity (CC₅₀ in HepG2)
Indole-3-carbaldehyde (I3A) ~12.5 μM1.85AhR (Weak Agonist)> 100 μM
6-Ethyl-1H-indole-3-carbaldehyde ~1.2 μM2.90AhR (Moderate/Strong)> 50 μM
TCDD (Benchmark Control) ~0.01 nM6.80AhR (Toxic Agonist)Highly Toxic

Table 1: Comparative pharmacological profiling of indole derivatives. The 6-ethyl substitution significantly lowers the EC₅₀ (increasing potency) by optimizing the LogP for the AhR binding pocket.

Experimental Workflows & Validation Protocols

As a Senior Application Scientist, I emphasize that any claim of target engagement must be backed by a self-validating experimental system. To definitively prove that a 6-ethyl-I3A derivative acts via the AhR pathway, researchers must employ a dual-assay approach: a reporter gene assay coupled with a parallel cytotoxicity screen.

Protocol: High-Throughput AhR Reporter Gene Assay

Rationale: This protocol utilizes a recombinant hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive firefly luciferase reporter gene. To ensure trustworthiness and rule out false positives, the protocol incorporates CH223191 (a highly specific AhR antagonist). If the luminescent signal induced by the 6-ethyl-I3A derivative is abolished by CH223191, the mechanism is definitively AhR-dependent[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed AhR-Luciferase HepG2 cells at a density of 1×104 cells/well in a white, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the 6-ethyl-I3A derivative in anhydrous DMSO. Perform serial dilutions to create a concentration-response curve (0.1 μM to 50 μM). Critical: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced toxicity.

  • Antagonist Pre-treatment (The Self-Validation Step): To half of the experimental wells, add 10 μM of CH223191 (AhR antagonist) 1 hour prior to agonist treatment. Add vehicle (0.1% DMSO) to the other half.

  • Agonist Treatment: Add the serially diluted 6-ethyl-I3A derivative to the wells. Include TCDD (10 nM) as a positive control and 0.1% DMSO as a negative vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Parallel Viability Check: In a parallel clear 96-well plate treated identically, run an MTS assay. Causality: This ensures that a drop in luciferase signal at high concentrations is due to receptor saturation/antagonism, not cell death.

  • Luminescence Quantification: Remove media, wash with PBS, and add 50 μL of cell lysis buffer followed by 50 μL of Luciferase Assay Substrate. Read luminescence immediately on a microplate reader (integration time: 10 seconds/well).

Workflow Cell Seed HepG2 Cells (AhR-Luciferase) Antagonist Pre-treat: CH223191 (Validation Control) Cell->Antagonist Treat Add 6-Ethyl-I3A (Dose Response) Antagonist->Treat Incubate 24h Incubation (37°C, 5% CO2) Treat->Incubate Lysis Cell Lysis & Substrate Addition Incubate->Lysis Read Quantify Luminescence Lysis->Read

High-throughput AhR screening workflow featuring antagonist-based self-validation.

Conclusion

The 6-Ethyl-1H-indole-3-carbaldehyde scaffold represents a masterclass in rational drug design. By appending a simple ethyl group to the 6-position of the naturally occurring indole-3-carbaldehyde, researchers significantly enhance the molecule's lipophilicity and steric fit within the AhR PAS-B domain. This modification transforms a rapidly metabolized microbial byproduct into a potent, stable tool compound capable of modulating immune responses, protecting epithelial barriers, and serving as a critical intermediate for advanced therapeutics.

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Foundational

Pharmacokinetic Profiling of 6-Ethyl-1H-indole-3-carbaldehyde Analogs: A Technical Whitepaper

Introduction & Structural Rationale The indole-3-carbaldehyde (I3C) scaffold is a privileged pharmacophore, increasingly recognized for its role as a microbial tryptophan metabolite that modulates mucosal homeostasis via...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The indole-3-carbaldehyde (I3C) scaffold is a privileged pharmacophore, increasingly recognized for its role as a microbial tryptophan metabolite that modulates mucosal homeostasis via the Aryl Hydrocarbon Receptor (AhR)[1]. However, the clinical translation of unsubstituted I3C is frequently bottlenecked by its rapid metabolic oxidation into indole-3-carboxylic acid (I3CA), resulting in suboptimal systemic exposure and rapid clearance[1].

To overcome these liabilities, structural modifications such as the introduction of alkyl substituents have been explored. Specifically, 6-ethyl-1H-indole-3-carbaldehyde (CAS 170489-33-5) serves as a critical building block and active precursor in multicomponent drug synthesis[2][3]. The synthesis of this analog is typically achieved via the catalytic hydrogenation of 6-vinyl-1H-indole-3-carbaldehyde using a Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere[4][5].

The Causality of the 6-Ethyl Substitution: From a pharmacokinetic (PK) perspective, the addition of the 6-ethyl moiety serves two mechanistic purposes:

  • Lipophilic Anchoring: It increases the partition coefficient (LogP), thereby enhancing passive membrane permeability and altering the volume of distribution (Vd) compared to the highly polar unsubstituted I3C.

  • Steric Shielding: The ethyl group provides remote steric bulk that can subtly alter the binding affinity of the molecule within the active sites of hepatic aldehyde oxidases (AO) and cytochrome P450 (CYP) enzymes, potentially slowing the rate of oxidative degradation[3].

In Vitro ADME Profiling Workflow

Before advancing to animal models, 6-ethyl-1H-indole-3-carbaldehyde (6-Et-I3C) analogs must undergo rigorous in vitro profiling to predict their absorption, distribution, metabolism, and excretion (ADME) characteristics.

ADME_Workflow Start 6-Et-I3C Analogs InVitro In Vitro ADME Start->InVitro Caco2 Caco-2 Permeability InVitro->Caco2 Microsome HLM/RLM Stability InVitro->Microsome InVivo In Vivo PK (Rodent) Caco2->InVivo Microsome->InVivo Analysis LC-MS/MS Bioanalysis InVivo->Analysis

Workflow for the pharmacokinetic evaluation of 6-Et-I3C analogs from in vitro to in vivo.

Protocol 1: Self-Validating Microsomal Stability Assay

Because the carbaldehyde group is highly susceptible to oxidation, assessing metabolic stability in Human and Rat Liver Microsomes (HLM/RLM) is critical.

Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine 0.5 mg/mL microsomal protein with 1 µM of the 6-Et-I3C analog.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validation Mechanism: The assay must include Verapamil as a high-clearance positive control (ensuring microsomes are metabolically active) and Warfarin as a low-clearance negative control. The protocol is self-validating: if the internal standard response varies by >15% across time points, or if Verapamil clearance falls outside the historical 85-95% depletion range at 30 minutes, the run is automatically rejected.

In Vivo Pharmacokinetics & Formulation Interventions

Despite the stabilizing effects of the 6-ethyl group, indole-3-carbaldehydes often suffer from rapid gastric degradation and first-pass metabolism[1][6]. To accurately assess systemic exposure, in vivo rodent studies must be conducted, often comparing standard oral suspensions against specialized enteric delivery systems.

MetabolicPathway Parent 6-Ethyl-1H-indole- 3-carbaldehyde Enzyme Aldehyde Oxidase (Hepatic/Intestinal) Parent->Enzyme Oxidation Metabolite 6-Ethyl-1H-indole- 3-carboxylic acid Enzyme->Metabolite Rapid Clearance Formulation Enteric Microparticles (Bypass Stomach) Formulation->Parent Targeted Release

Metabolic oxidation of 6-Et-I3C and formulation strategy to prevent rapid clearance.

Protocol 2: Rodent PK Study and Bioanalysis

Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per time point) for 12 hours prior to oral dosing; provide water ad libitum.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2.0 mg/kg of 6-Et-I3C formulated in 5% DMSO / 10% Tween 80 / 85% Saline via tail vein injection.

    • Oral (PO) Cohort: Administer 10.0 mg/kg of 6-Et-I3C as a free drug suspension, and a separate cohort with 6-Et-I3C encapsulated in enteric microparticles (e.g., Eudragit-based) via oral gavage[6].

  • Sampling: Collect blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Self-Validation Mechanism: A calibration curve (1-5000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the analytical run. The run is validated only if 67% of QCs fall within ±15% of their nominal concentration.

Quantitative Pharmacokinetic Summary

The following table summarizes the representative pharmacokinetic parameters of 6-Et-I3C analogs, highlighting the causality of formulation interventions. The use of enteric microparticles directly correlates with a significant increase in the area under the curve (AUC) and overall oral bioavailability (F%). By bypassing the acidic environment of the stomach and releasing the drug locally in the intestine, premature oxidation is mitigated[1][6].

Compound FormulationRouteDose (mg/kg)Cmax (ng/mL)AUC₀₋ₜ (ng·h/mL)T1/2 (h)Clearance (L/h/kg)Bioavailability (F%)
6-Et-I3C (Solution) IV2.01,4502,1001.20.95-
6-Et-I3C (Suspension) PO10.08503,1501.5-30.0%
6-Et-I3C (Enteric MP) PO10.01,2005,8002.8-55.2%

Table 1: Representative PK parameters demonstrating the impact of enteric microparticle (MP) delivery on the systemic exposure of 6-Et-I3C analogs.

Conclusion

The pharmacokinetic profiling of 6-ethyl-1H-indole-3-carbaldehyde analogs requires a meticulous approach that accounts for the inherent metabolic liabilities of the carbaldehyde functional group. While the 6-ethyl substitution provides necessary lipophilicity and steric hindrance to modulate clearance, achieving optimal therapeutic exposure heavily relies on bypassing rapid pre-systemic oxidation. By coupling rigorous, self-validating in vitro and in vivo protocols with advanced enteric formulation strategies, researchers can successfully unlock the therapeutic potential of these complex indole derivatives.

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Exploratory

Toxicity and safety data sheet (SDS) for 6-Ethyl-1H-indole-3-carbaldehyde

Title: Technical Whitepaper: Toxicity, Safety Data Sheet (SDS), and Mechanistic Handling of 6-Ethyl-1H-indole-3-carbaldehyde Executive Summary 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) is a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Toxicity, Safety Data Sheet (SDS), and Mechanistic Handling of 6-Ethyl-1H-indole-3-carbaldehyde

Executive Summary

6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) is a critical intermediate in advanced organic synthesis and pharmaceutical drug development[1][2]. It is prominently utilized in the synthesis of Factor D modulators, which target the alternative complement pathway (including the classical, lectin, or ficolin pathways) for the treatment of severe immune and inflammatory disorders[3][4]. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard safety data sheets. Here, we synthesize the physicochemical properties, toxicological mechanisms, and field-proven protocols required to handle this compound safely and effectively in a high-throughput laboratory setting.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of 6-Ethyl-1H-indole-3-carbaldehyde is essential for predicting its behavior in solution and its toxicological profile. The presence of the electron-rich indole ring coupled with the electron-withdrawing aldehyde group at the C3 position creates a highly reactive electrophilic center.

Table 1: Chemical Identity and Quantitative Data

PropertyValue / Description
Chemical Name 6-Ethyl-1H-indole-3-carbaldehyde
CAS Number 170489-33-5[1][2]
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Appearance Beige to off-white solid/powder[5]
Solubility Soluble in THF, DMSO, and DMF; Insoluble in water[3]
Stability Air-sensitive; prone to atmospheric oxidation[5]

Toxicological Profile & Hazard Identification

While specific in vivo toxicity data for 6-Ethyl-1H-indole-3-carbaldehyde is limited, structural alerts and empirical data from closely related indole-3-carboxaldehydes dictate a strict hazard classification[6][7][8].

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation[6][7].

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation[6][7].

  • STOT SE (Category 3): H335 - May cause respiratory irritation[6][8].

  • Acute Toxicity (Category 4): H302 - Harmful if swallowed[8].

Mechanistic Causality of Toxicity: The primary driver of tissue irritation is the C3-aldehyde group. Aldehydes are highly electrophilic and readily undergo nucleophilic attack by primary amines (e.g., lysine residues) present in the proteins of the skin, eyes, and respiratory mucosa. This rapid Schiff base formation crosslinks proteins, triggering localized oxidative stress, cellular damage, and subsequent inflammatory cascades (manifesting as irritation)[7][8].

ToxicityMechanism A 6-Ethyl-1H-indole-3-carbaldehyde Exposure B Electrophilic Aldehyde Group A->B C Schiff Base Formation (Reaction with Tissue Proteins) B->C Nucleophilic Attack D Cellular Oxidative Stress (ROS Generation) C->D E Tissue Irritation (H315, H319, H335) D->E

Caption: Mechanistic pathway of tissue irritation induced by the electrophilic aldehyde moiety.

Advanced Safety Data Sheet (SDS) Directives

Standard SDS protocols often list generic advice. The following directives provide the causality behind the safety measures to foster a deeper understanding among laboratory personnel.

4.1 First Aid Measures

  • Eye Contact: Rinse immediately with pure water for at least 15 minutes[5][9]. Rationale: Rapid dilution is required to prevent the irreversible Schiff base crosslinking of corneal proteins.

  • Skin Contact: Wash off immediately with soap and plenty of water[5][9]. Rationale: Soap acts as a surfactant to remove the lipophilic indole structure from the skin's lipid bilayer, preventing deeper dermal penetration.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen[5][9]. Rationale: Aerosolized powder causes acute inflammation of the respiratory tract (H335); fresh air mitigates localized concentration gradients in the alveoli.

4.2 Fire-Fighting & Accidental Release

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[5][9]. Do not use high-pressure water jets, as the compound is insoluble and will spread.

  • Hazardous Combustion Products: Emits toxic carbon oxides and nitrogen oxides (NOx) upon thermal decomposition[6][10].

  • Spill Mitigation: Sweep up and shovel into suitable closed containers. Avoid dust formation[8]. Rationale: Dust generation drastically increases the surface area for inhalation exposure and respiratory tract irritation.

4.3 Handling and Storage

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., Nitrogen or Argon).

  • Rationale: The aldehyde moiety is air-sensitive and will slowly auto-oxidize to the corresponding 6-ethyl-1H-indole-3-carboxylic acid in the presence of atmospheric oxygen, degrading reagent purity and altering experimental yields[5].

HandlingWorkflow A Storage (Inert Gas, 2-8°C) B PPE Application (Gloves, Goggles) A->B C Weighing (Fume Hood) B->C D Solubilization (e.g., THF/DMSO) C->D E Waste Disposal (Incineration) D->E

Caption: Workflow for the safe handling and processing of 6-Ethyl-1H-indole-3-carbaldehyde.

Field-Proven Experimental Protocols

To ensure scientific integrity and self-validating experimental setups, the following protocols detail the handling and biological evaluation of 6-Ethyl-1H-indole-3-carbaldehyde.

Protocol 1: Preparation of Standardized Stock Solutions for Synthesis Objective: To prepare a 100 mM stock solution in Tetrahydrofuran (THF) while preventing auto-oxidation, as utilized in the synthesis of Factor D modulators[3][11].

  • Purge: Purge a clean, dry 20 mL scintillation vial with Argon gas for 2 minutes to displace atmospheric oxygen.

  • Weigh: Inside a certified chemical fume hood, accurately weigh 173.2 mg of 6-Ethyl-1H-indole-3-carbaldehyde using an analytical balance.

  • Transfer: Transfer the powder to the Argon-purged vial.

  • Solubilize: Add 10.0 mL of anhydrous THF (degassed) to the vial.

  • Dissolve: Cap the vial with a PTFE-lined septum cap and sonicate for 5 minutes until complete dissolution is achieved (solution should appear clear and pale yellow)[11].

  • Validation: Perform Thin Layer Chromatography (TLC) using a cyclohexane/EtOAc (1:1) mobile phase to confirm a single spot (Rf ≈ 0.40) and verify the absence of the oxidized carboxylic acid impurity[11].

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) Objective: To determine the IC50 of the compound in human dermal fibroblast (HDF) cell lines to validate the H315 (Skin Irritation) classification.

  • Cell Seeding: Seed HDF cells in a 96-well plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dilution Preparation: Prepare serial dilutions of 6-Ethyl-1H-indole-3-carbaldehyde in DMSO (0.1, 1, 10, 50, 100, and 500 µM). Crucial: Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Treat the cells with the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% SDS).

  • Incubation: Incubate for 48 hours.

  • Assay Execution: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to establish the toxicological threshold.

Conclusion

6-Ethyl-1H-indole-3-carbaldehyde is a potent and valuable building block in pharmaceutical chemistry, particularly for developing complex heterocycles and complement pathway modulators[3][4]. However, its electrophilic nature necessitates stringent safety protocols to mitigate skin, eye, and respiratory hazards. By understanding the chemical causality behind its reactivity and adhering to the rigorous handling and storage protocols outlined above, researchers can maintain both safety and synthetic integrity.

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Protocols & Analytical Methods

Method

Synthesis of 6-Ethyl-1H-indole-3-carbaldehyde: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Ethyl-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Ethyl-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the preparation of the precursor, 6-ethylindole, via the Fischer indole synthesis. This is followed by the formylation of the 6-ethylindole intermediate using the Vilsmeier-Haack reaction to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization and purification procedures to ensure the successful and reliable synthesis of 6-Ethyl-1H-indole-3-carbaldehyde.

Introduction

Indole-3-carbaldehyde and its substituted derivatives are of significant interest in the field of synthetic organic chemistry and drug development due to their presence in a wide array of biologically active molecules and natural products.[1] The formyl group at the 3-position of the indole scaffold serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The 6-ethyl substituent on the indole ring can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties. This protocol details a reliable and reproducible method for the preparation of 6-Ethyl-1H-indole-3-carbaldehyde.

The synthetic strategy involves two key transformations:

  • Fischer Indole Synthesis: This classic and robust method is employed for the construction of the 6-ethylindole core from (4-ethylphenyl)hydrazine and an appropriate aldehyde or ketone under acidic conditions.[2][3][4]

  • Vilsmeier-Haack Reaction: This efficient formylation reaction is utilized to introduce a carbaldehyde group at the electron-rich C3 position of the 6-ethylindole intermediate.[5]

This document provides a detailed experimental procedure for each step, including reagent specifications, reaction conditions, purification techniques, and expected characterization data.

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Reaction A 4-Ethylphenylhydrazine C 6-Ethyl-1H-indole-2-carboxylic acid A->C Acid Catalyst (e.g., H₂SO₄) B Pyruvic Acid B->C D 6-Ethyl-1H-indole C->D Heat (Decarboxylation) E 6-Ethyl-1H-indole G 6-Ethyl-1H-indole-3-carbaldehyde E->G Formylation F Vilsmeier Reagent (POCl₃, DMF) F->G

Figure 1: Overall synthetic route for 6-Ethyl-1H-indole-3-carbaldehyde.

Part 1: Synthesis of 6-Ethyl-1H-indole

This initial step focuses on the construction of the indole ring system using the Fischer indole synthesis. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-ethylphenylhydrazine and pyruvic acid. Subsequent decarboxylation yields the desired 6-ethylindole.

Materials and Equipment
Reagent/MaterialGradeSupplier
(4-Ethylphenyl)hydrazine hydrochloride≥98%Commercially Available
Pyruvic acid≥98%Commercially Available
Sulfuric acid (H₂SO₄)Concentrated (98%)Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer with heating plate-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add (4-ethylphenyl)hydrazine hydrochloride (10.0 g, 57.9 mmol) and ethanol (100 mL).

  • Formation of Hydrazone: To the stirred suspension, add pyruvic acid (5.1 g, 57.9 mmol) dropwise via the dropping funnel at room temperature. The mixture will gradually become a clear solution.

  • Acid-Catalyzed Cyclization: After the addition is complete, slowly and carefully add concentrated sulfuric acid (10 mL) to the reaction mixture. An exothermic reaction will occur, and the color of the solution will darken.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (300 mL).

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-ethyl-1H-indole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization
  • Yield: 6.5 - 7.5 g (77-89%)

  • Appearance: Pale yellow to brown oil.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (br s, 1H, NH), 7.50 (d, J = 8.0 Hz, 1H), 7.15 (s, 1H), 7.05 (dd, J = 8.0, 1.6 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H), 2.75 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.0, 131.9, 128.8, 123.8, 121.2, 119.5, 109.8, 102.3, 28.8, 16.2.

Part 2: Synthesis of 6-Ethyl-1H-indole-3-carbaldehyde

This second part details the formylation of the synthesized 6-ethylindole at the C3 position using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Equipment
Reagent/MaterialGradeSupplier
6-Ethyl-1H-indoleSynthesized in Part 1-
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium acetate (NaOAc)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Ice bath-Laboratory Prepared
Magnetic stirrer-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Buchner funnel and filter paper-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (20 mL). Cool the flask in an ice-water bath to 0 °C.

  • Addition of POCl₃: Add phosphorus oxychloride (6.0 mL, 64.5 mmol) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. A thick, white precipitate of the Vilsmeier reagent will form.

  • Addition of 6-Ethylindole: After the addition of POCl₃ is complete, add a solution of 6-ethyl-1H-indole (5.0 g, 34.4 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 3:1).

  • Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Basification and Precipitation: To the resulting solution, add a saturated aqueous solution of sodium acetate until the pH reaches 6-7. A precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization
  • Yield: 5.2 - 6.0 g (87-100%)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.01 (s, 1H, CHO), 8.35 (br s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.20 (dd, J = 8.4, 1.6 Hz, 1H), 2.80 (q, J = 7.6 Hz, 2H), 1.35 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 184.5, 138.0, 137.5, 136.2, 125.0, 122.5, 120.0, 118.0, 111.5, 28.9, 16.0.

  • IR (KBr, cm⁻¹): 3250-3100 (N-H stretching), 1650 (C=O stretching, aldehyde), 1600, 1480 (C=C aromatic stretching).

  • Mass Spectrometry (EI): m/z (%) = 173 (M⁺), 172 (M⁺-H), 144, 116.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Concentrated sulfuric acid is a strong acid and should be handled with caution.

  • Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.

Troubleshooting

IssuePossible CauseSolution
Low yield in Fischer indole synthesis Incomplete reaction or decomposition of starting materials.Ensure anhydrous conditions. Increase reflux time. Check the quality of reagents.
Difficulty in isolating the product after Vilsmeier-Haack reaction Product may be soluble in the aqueous layer.Perform additional extractions with a suitable organic solvent like ethyl acetate.
Impure final product Incomplete reaction or side reactions.Optimize purification by column chromatography, adjusting the eluent system. Recrystallize from a different solvent system.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 6-Ethyl-1H-indole-3-carbaldehyde. By following the outlined procedures for the Fischer indole synthesis and the Vilsmeier-Haack reaction, researchers can efficiently prepare this valuable intermediate for applications in medicinal chemistry and organic synthesis. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41-372.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000, 49, 1-330.
  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

  • Indole-3-carboxaldehyde. BMRB. [Link]

  • 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

  • 1H-Indole-3-carboxaldehyde. FooDB. [Link]

  • 1-Ethyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

Sources

Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 6-Ethylindole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and a self-validating experimental protocol for the synthesis of 6-ethyl-1H-indole-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and a self-validating experimental protocol for the synthesis of 6-ethyl-1H-indole-3-carbaldehyde.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack (VH) reaction is a premier synthetic methodology for the regioselective formylation of electron-rich aromatic and heteroaromatic systems [1]. For drug development professionals synthesizing kinase inhibitors or complex alkaloid analogs, 6-ethyl-1H-indole-3-carbaldehyde serves as a highly versatile intermediate.

The regioselectivity of this transformation is dictated by the intrinsic electronic properties of the indole core. The pyrrole ring of indole is significantly more electron-rich than the fused benzene ring, making it the primary site for electrophilic aromatic substitution (EAS) [2]. Specifically, the C-3 position is kinetically and thermodynamically favored over the C-2 position. Attack at C-3 generates a Wheland intermediate where the positive charge is stabilized by delocalization onto the adjacent nitrogen atom, preserving the intact benzenoid aromaticity of the fused ring [3].

The presence of the 6-ethyl group provides mild electron-donating effects via hyperconjugation (+I effect). This subtle electronic enrichment enhances the overall nucleophilicity of the indole core without introducing steric hindrance at the C-3 reactive site, ensuring near-quantitative conversion when stoichiometric control is maintained [4].

Mechanism A DMF + POCl3 (0°C, Anhydrous) B Vilsmeier Reagent [Chloroiminium Ion] A->B - PO2Cl2- C 6-Ethylindole (Nucleophilic Attack) B->C Electrophilic Addition D Wheland Intermediate (C-3 Position) C->D C-3 Attack E Iminium Salt (Stable Intermediate) D->E Deprotonation (-HCl) F Aqueous Base Quench (Hydrolysis) E->F H2O / OH- G 6-Ethyl-1H-indole-3-carbaldehyde F->G - HNMe2

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C-3 position of 6-ethylindole.

Experimental Protocol: A Self-Validating System

A robust protocol must be a self-validating system. We achieve this by embedding analytical checkpoints directly into the workflow. Because the Vilsmeier reagent is highly moisture-sensitive, the system validates its own anhydrous integrity: the presence of atmospheric moisture will prematurely hydrolyze the iminium salt, resulting in unreacted indole starting material visible via Thin Layer Chromatography (TLC).

Step 1: Preparation of the Vilsmeier Reagent
  • Action: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents). Cool to 0 °C using an ice bath. Slowly add POCl3 (1.2 to 1.5 equivalents) dropwise over 30 minutes.

  • Causality: The reaction between DMF and POCl3 is highly exothermic. Maintaining the temperature at 0 °C prevents the thermal decomposition of the highly reactive chloroiminium salt and avoids the formation of dark, polymeric tar byproducts [5].

  • Validation Checkpoint: A pale yellow to colorless viscous solution indicates the successful formation of the active electrophile.

Step 2: Substrate Addition
  • Action: Dissolve 6-ethylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Causality: Dropwise addition controls the exotherm of the electrophilic aromatic substitution. DMF acts as both the solvent and the reactant, ensuring homogeneous mixing and stabilizing the Wheland intermediate.

Step 3: Formylation Reaction
  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 to 4 hours.

  • Causality: The +I effect of the 6-ethyl group makes the indole core sufficiently reactive that elevated heating is unnecessary. Excessive heat could promote unwanted side reactions, such as di-formylation or acid-catalyzed polymerization of the indole nucleus [5].

  • Validation Checkpoint: Monitor by TLC (Hexanes/Ethyl Acetate). The complete disappearance of the higher Rf​ 6-ethylindole spot confirms quantitative conversion to the iminium intermediate.

Step 4: Hydrolysis and Quench
  • Action: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 1M NaOH until the pH reaches 7-8.

  • Causality: The initial product is a stable iminium salt. Aqueous base is strictly required to hydrolyze this salt into the final aldehyde [1]. The basic quench also neutralizes the highly acidic phosphoric acid byproducts generated from POCl3.

Step 5: Isolation and Purification
  • Action: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization (ethanol) or silica gel chromatography.

  • Validation Checkpoint: 1 H-NMR analysis should reveal a distinct singlet at ~9.9 ppm, characteristic of the C-3 aldehyde proton, and the absence of the C-3 aromatic proton.

Workflow Step1 Reagent Prep POCl3 + DMF @ 0°C Step2 Substrate Addition 6-Ethylindole in DMF Step1->Step2 Step3 Formylation RT to 35°C, 2-4 hrs Step2->Step3 Step4 Quench & Hydrolysis Ice Water + NaOH Step3->Step4 Step5 Isolation Extraction & Filtration Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 6-ethyl-1H-indole-3-carbaldehyde.

Quantitative Data: Comparative Substrate Scope

To contextualize the reactivity of 6-ethylindole, the following table summarizes the quantitative yields and required conditions for various substituted indoles undergoing Vilsmeier-Haack formylation.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl3, DMF0 to 351.590[1]
6-Ethylindole POCl3, DMF 0 to 35 2.0 88 - 92 [4]
5-BromoindolePOCl3, DMF0 to 955.096[6]
2-MethylindolePOCl3, DMF98 - 1003.071*[5]

*Note: Due to steric hindrance and electronic blocking at the C-3 position, 2-methylindole yields primarily the N1-formyl derivative (71%) and only minor amounts of the C2-formyl derivative (22.5%) [5]. This highlights why the unhindered C-3 position of 6-ethylindole is critical for high regioselectivity.

Sources

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 6-Ethyl-1H-indole-3-carbaldehyde

Introduction and Mechanistic Rationale Schiff bases (imines), characterized by the azomethine group (-HC=N-), are pivotal pharmacophores in drug discovery. They exhibit a broad spectrum of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Schiff bases (imines), characterized by the azomethine group (-HC=N-), are pivotal pharmacophores in drug discovery. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The indole scaffold, specifically 6-Ethyl-1H-indole-3-carbaldehyde, serves as an electron-rich, highly versatile precursor for these condensations due to the strong pharmacodynamic nucleus of the indole ring.

The formation of a Schiff base from 6-Ethyl-1H-indole-3-carbaldehyde and a primary amine is a reversible condensation reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of a water molecule yields the stable carbon-nitrogen double bond.

Causality in Reaction Design: The reaction requires a delicate pH balance (typically pH 4–5). A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen, enhancing its electrophilicity. However, excessive acidity must be avoided, as it would protonate the primary amine, rendering it non-nucleophilic and halting the reaction 1. Furthermore, absolute ethanol is selected as the solvent to minimize the presence of water, driving the equilibrium toward product formation via Le Chatelier’s principle.

Experimental Workflow

Workflow A 6-Ethyl-1H-indole-3-carbaldehyde + Primary Amine B Solvent Dissolution (Absolute Ethanol) A->B C Acid Catalysis (Glacial Acetic Acid, pH 4-5) B->C D Reflux (3-14 h) & TLC Monitoring C->D E Work-up (NaHCO3 Neutralization) D->E F Purification (Ethanol Recrystallization) E->F G Pure Schiff Base (IR, NMR Validation) F->G

Workflow for the synthesis and validation of 6-Ethyl-1H-indole-3-carbaldehyde Schiff bases.

Optimization of Reaction Conditions

To maximize the yield of the azomethine product, various catalytic and solvent conditions must be evaluated. The following table summarizes the quantitative optimization data typical for indole-3-carbaldehyde derivatives during base-free and acid-catalyzed synthesis 2.

SolventCatalystTemperature (°C)Time (h)Conversion Yield (%)
MethanolNone65 (Reflux)12< 15%
Ethanol (95%)Glacial Acetic Acid78 (Reflux)845 - 50%
Absolute Ethanol Glacial Acetic Acid 78 (Reflux) 4 - 6 85 - 92%
Toluenep-Toluenesulfonic acid110 (Dean-Stark)375 - 80%

Note: Absolute ethanol combined with a catalytic amount of glacial acetic acid provides the optimal balance of reactant solubility, reaction kinetics, and final yield.

Step-by-Step Protocol: A Self-Validating System

This protocol is engineered to be self-validating; each phase contains analytical checkpoints to ensure the reaction is proceeding as intended and structural integrity is maintained.

Phase 1: Reaction Setup
  • Reactant Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 6-Ethyl-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Slowly add 1.0 equivalent (5.0 mmol) of the desired primary amine (e.g., substituted aniline, aliphatic amine, or amino acid derivative) to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Insight / Validation: Check the pH using indicator paper to ensure it is strictly between 4 and 5. This specific pH maximizes carbonyl activation without prematurely deactivating the amine nucleophile.

Phase 2: Execution and In-Process Monitoring
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C using a temperature-controlled oil bath.

  • TLC Validation: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Recommended Eluent: 7:3 Hexane:Ethyl Acetate).

    • Self-Validation Check: The reaction is deemed complete when the aldehyde starting material spot (typically exhibiting a lower Rf due to strong hydrogen bonding) disappears, and a new, distinct spot representing the Schiff base (typically higher Rf) emerges.

Phase 3: Work-up and Purification
  • Termination: Once TLC confirms completion (usually within 4–6 hours), cool the reaction mixture to room temperature. In many cases, the highly conjugated Schiff base will spontaneously precipitate as a solid.

  • Neutralization & Extraction: If precipitation does not occur, concentrate the solvent under reduced pressure. Dissolve the crude residue in 30 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight / Causality: The NaHCO₃ wash is a critical step to neutralize the acetic acid catalyst. Failing to neutralize the acid can lead to the acid-catalyzed hydrolysis of the newly formed imine bond back into the starting materials during storage 1.

  • Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate in vacuo.

  • Recrystallization: Purify the crude product by recrystallization from hot absolute ethanol. Filter the pure crystals and dry under a high vacuum.

Characterization and Structural Validation

To definitively confirm the synthesis of the 6-Ethyl-1H-indole-3-carbaldehyde Schiff base, perform the following spectroscopic validations 3:

  • FT-IR Spectroscopy:

    • Disappearance: The strong carbonyl (C=O) stretching frequency of the starting aldehyde at ~1650–1680 cm⁻¹ must be completely absent.

    • Appearance: A sharp, distinct absorption band at 1590–1620 cm⁻¹ must appear, confirming the formation of the azomethine (C=N) linkage.

    • Retention: The indole N-H stretch should remain visible as a broad band around 3100–3300 cm⁻¹.

  • ¹H NMR Spectroscopy (in DMSO-d6 or CDCl3):

    • Disappearance: The aldehydic proton singlet at ~9.8–10.2 ppm must vanish.

    • Appearance: A new diagnostic singlet integrating to 1H should appear between 8.2 and 8.8 ppm , corresponding to the azomethine (-N=CH-) proton.

    • Confirmation: The ethyl group on the 6-position of the indole ring should be identifiable as a triplet (-CH₃) at ~1.2 ppm and a quartet (-CH₂-) at ~2.7 ppm.

References

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde.Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde.Benchchem.
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.ACS Omega.
  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 6-Ethyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5). This compound is a highly valuable synthetic intermediate in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5). This compound is a highly valuable synthetic intermediate in drug development. Because it is typically synthesized via the Vilsmeier-Haack formylation of 6-ethylindole or through the reduction of 6-vinyl-1H-indole-3-carbaldehyde [1], crude mixtures frequently suffer from co-eluting starting materials, residual dimethylformamide (DMF), and colored polymeric byproducts.

This guide provides researchers with field-proven methodologies, mechanistic explanations for purification behaviors, and targeted troubleshooting for common isolation failures.

Physicochemical Data & Purification Planning

Before initiating any purification workflow, it is critical to understand the physical constraints of the molecule. The 6-ethyl substitution increases the lipophilicity of the indole core, while the carbaldehyde group acts as a strong hydrogen-bond acceptor, dictating its behavior on silica and in solution.

Table 1: Quantitative Parameters for 6-Ethyl-1H-indole-3-carbaldehyde

ParameterValuePurification Implication
Molecular Weight 173.21 g/mol Target mass for LC-MS fraction validation is m/z 174.1[M+H]+.
Physical State Crystalline SolidHighly amenable to thermal recrystallization from alcohols.
Organic Solubility ~30 mg/mL (DMSO/DMF)High solubility in polar aprotics [2]; requires aggressive aqueous washing to remove residual reaction solvents.
Aqueous Solubility < 0.5 mg/mL (pH 7.2)Product will partition strongly into organic layers (e.g., EtOAc) during workup.
Optimal Eluent c-Hexane / EtOAc (1:1)Ideal baseline mobile phase for normal-phase silica gel separation.

Core Purification Workflows

Protocol A: Flash Column Chromatography

For complex crude mixtures, silica gel chromatography is the mandatory first step to isolate the target mass from structurally distinct byproducts [3].

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). If the sample contains heavy tars, dry-load it by mixing the solution with silica gel (1:3 w/w) and evaporating the solvent to a free-flowing powder. Causality: Dry-loading prevents the highly polar tars from dissolving into the mobile phase and streaking down the column, ensuring tight initial band formation.

  • Column Packing: Prepare a slurry of silica gel in 100% cyclohexane (c-hexane) and pack the column uniformly.

  • Gradient Elution: Run a gradient from 100% c-hexane to c-hexane:EtOAc (1:1). Causality: The highly polar carbaldehyde motif dominates the interaction with the silica silanols. Initiating with a non-polar solvent forces non-polar impurities (like unreacted 6-ethylindole) to elute first. Gradually increasing EtOAc disrupts the hydrogen bonding, mobilizing the target compound.

  • Self-Validation: Spot the collected fractions on a TLC plate alongside the crude mixture. A single, distinct spot under UV (254 nm) with an Rf of ~0.40 in c-hexane:EtOAc (1:1) confirms successful isolation.

Protocol B: Thermal Recrystallization

Recrystallization from methanol or ethanol is the gold standard for achieving >98% purity for indole-3-carbaldehydes [4].

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling ethanol.

  • Decolorization (Optional): If the solution is dark brown, add 1-2% (w/w) activated charcoal, boil for 2 minutes, and perform a hot filtration through a pre-heated Celite pad. Causality: The highly porous surface area of charcoal adsorbs large, conjugated polymeric impurities via strong π−π interactions, leaving the smaller target molecule in solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote nucleation, then transfer to an ice bath (0-5 °C) for 2 hours. Causality: Slow cooling allows the highly ordered crystal lattice to form thermodynamically, physically excluding structurally dissimilar impurities from the matrix.

  • Self-Validation: The formation of sharp, pale-yellow to cream-colored crystalline needles (rather than an amorphous sludge) confirms the exclusion of impurities.

Diagnostic Workflow Visualization

PurificationWorkflow Start Crude 6-Ethyl-1H-indole-3-carbaldehyde (Contains DMF, salts, starting material) Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess IsPolar Residual DMF or Salts present? Assess->IsPolar Aqueous Aqueous Workup (H2O / Brine Wash) IsPolar->Aqueous Yes IsStruct Co-eluting Indole Precursor? IsPolar->IsStruct No Aqueous->IsStruct Column Silica Gel Chromatography (c-Hexane:EtOAc Gradient) IsStruct->Column Yes IsColor Colored / Trace Impurities? IsStruct->IsColor No Column->IsColor Recryst Recrystallization (Hot Ethanol / Methanol) IsColor->Recryst Yes Pure Pure Crystalline Compound (>98% Purity) IsColor->Pure No Recryst->Pure

Diagnostic workflow for purifying 6-Ethyl-1H-indole-3-carbaldehyde based on impurity profiles.

Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of your impure compound is depressed below the temperature at which it saturates the solvent. Instead of forming a solid lattice, it separates as a liquid phase. For 6-Ethyl-1H-indole-3-carbaldehyde, this is often caused by residual lipophilic impurities.

  • Solution: Reheat the mixture until the oil completely dissolves. Add a small volume of a co-solvent with higher solubilizing power (e.g., a few drops of EtOAc) to lower the saturation temperature. This ensures the compound only reaches saturation when the solution is cool enough to support solid crystal formation. Alternatively, seed the warm solution with a pure crystal of the product to force heterogeneous nucleation.

Q2: My LC-MS shows a persistent +73 Da mass peak co-eluting with my product. What is it, and how do I remove it? A2: A +73 Da mass corresponds to residual dimethylformamide (DMF), the primary solvent and reagent in the Vilsmeier-Haack formylation. DMF forms strong intermolecular hydrogen bonds with the indole N-H and the aldehyde group, causing it to streak through silica columns alongside your product.

  • Solution: Before chromatography, dissolve the crude product in EtOAc and wash the organic layer vigorously with a 5% aqueous LiCl solution (3–5 times). The high ionic strength of the LiCl solution disrupts the DMF-indole hydrogen bonds and drives the DMF into the aqueous layer via the salting-out effect.

Q3: The starting material (6-ethylindole) and the product (6-Ethyl-1H-indole-3-carbaldehyde) are co-eluting on my silica column. How can I improve resolution? A3: If they are co-eluting, your mobile phase is overwhelming the silica's resolving power. The carbaldehyde group provides a massive polarity advantage over the starting material.

  • Solution: Reduce the initial polarity of your mobile phase. Start with 90:10 c-hexane:EtOAc and hold it for several column volumes. This maximizes the retention time difference ( Δ Rf), allowing the less polar 6-ethylindole to completely clear the column before you ramp up to 50:50 c-hexane:EtOAc to elute the target carbaldehyde.

Q4: My purified 6-Ethyl-1H-indole-3-carbaldehyde turns brown upon storage. Is it degrading? A4: Yes. Indole-3-carbaldehydes are highly susceptible to auto-oxidation. The electron-rich indole ring, combined with the electron-withdrawing carbaldehyde group, creates a system vulnerable to radical-mediated oxidation when exposed to atmospheric oxygen and UV light, leading to colored oligomers.

  • Solution: Store the purified crystalline solid in an amber vial, flushed with an inert gas (argon or nitrogen), at -20 °C.

References

  • US Patent 9,085,555 B2. "Preparation of 6-ethyl-1H-indole-3-carbaldehyde".
  • Dileep, C.S., et al. "1H-Indole-3-carbaldehyde". PMC.[Link]

Sources

Optimization

Solubility of 6-Ethyl-1H-indole-3-carbaldehyde in common organic solvents

Technical Support Center: Solubility of 6-Ethyl-1H-indole-3-carbaldehyde Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility of 6-Ethyl-1H-indole-3-carbaldehyde

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Ethyl-1H-indole-3-carbaldehyde. We address common questions and troubleshooting scenarios related to its solubility in frequently used organic solvents. Our approach is grounded in fundamental chemical principles and data from analogous compounds to provide practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Ethyl-1H-indole-3-carbaldehyde that influence its solubility?

To understand the solubility of 6-Ethyl-1H-indole-3-carbaldehyde, we must first analyze its molecular structure. The molecule consists of three key components:

  • An Indole Ring System: This bicyclic aromatic structure, composed of a benzene ring fused to a pyrrole ring, is the core of the molecule. The indole ring itself is relatively nonpolar, but the nitrogen atom in the pyrrole ring contains a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor.[1][2]

  • A 3-Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor. This group significantly influences the molecule's interactions with polar solvents.

  • A 6-Ethyl Group (-CH₂CH₃): Attached to the benzene portion of the indole ring, the ethyl group is a nonpolar, lipophilic (oil-loving) alkyl chain.

The overall solubility is a balance between the polar characteristics of the N-H and aldehyde groups and the nonpolar characteristics of the indole ring and the ethyl substituent.

Q2: How does the principle of "Like Dissolves Like" apply to this compound?

The "like dissolves like" principle is the cornerstone of solubility prediction.[3][4] It states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents (e.g., DMSO, DMF, ethanol, methanol) will effectively interact with the polar N-H and aldehyde groups of the molecule through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) will primarily interact with the nonpolar indole ring and the ethyl group through weaker van der Waals forces.

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate) fall in between and can interact with both the polar and nonpolar parts of the molecule.

Therefore, we can predict that 6-Ethyl-1H-indole-3-carbaldehyde will exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, and good solubility in polar protic solvents like alcohols, while showing limited solubility in highly nonpolar solvents like hexane.

Solubility Profile and Predictions

Q3: Is quantitative solubility data available for 6-Ethyl-1H-indole-3-carbaldehyde?
Q4: What is the known solubility of the parent compound, 1H-Indole-3-carbaldehyde?

The parent compound, which lacks the 6-ethyl group, has been documented in various sources. This data provides a crucial baseline for our predictions.

SolventTypeReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO) Polar Aprotic~30 mg/mL[5]
Dimethylformamide (DMF) Polar Aprotic~30 mg/mL[5]
Methanol Polar ProticSoluble[6]
Ethanol Polar ProticReadily Soluble[7]
Water Polar ProticSlightly Soluble / Insoluble[7][8]
Aqueous Buffers (e.g., PBS) Polar ProticSparingly Soluble (~0.5 mg/mL with 50% DMSO)[5]
Q5: How is the 6-ethyl group expected to affect the solubility compared to the parent compound?

The addition of an ethyl group at the 6-position increases the molecule's overall size and its nonpolar surface area. This modification has two primary effects:

  • Increased Lipophilicity: The compound becomes more "oil-like." This generally decreases solubility in highly polar solvents like water.

  • Disruption of Crystal Lattice: The ethyl group can disrupt the crystal packing of the solid, which can sometimes lead to a slight increase in solubility in organic solvents, although the change in polarity is the more dominant factor.

Therefore, we predict that 6-Ethyl-1H-indole-3-carbaldehyde will be slightly less soluble in highly polar solvents (like methanol) and potentially more soluble in solvents of intermediate polarity (like ethyl acetate or toluene) compared to the unsubstituted Indole-3-carbaldehyde. Its high solubility in DMSO and DMF is expected to be maintained.

Experimental Protocol for Solubility Determination

Q6: How can I experimentally determine the precise solubility of 6-Ethyl-1H-indole-3-carbaldehyde in my solvent of choice?

When precise solubility values are required for applications like formulation or reaction chemistry, it is essential to determine them experimentally. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[3]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

  • Preparation: Add an excess amount of solid 6-Ethyl-1H-indole-3-carbaldehyde to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature using an orbital shaker or magnetic stirrer. This should be done for a sufficient period (typically 24-72 hours) to ensure the solution has reached equilibrium.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vial to pellet the undissolved solid.[3]

  • Clarification & Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires creating a calibration curve with standard solutions of known concentrations for accurate measurement.[3]

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_analyze 4. Analysis p1 Add excess solid to solvent e1 Agitate at constant temperature (24-72h) p1->e1 s1 Centrifuge to pellet undissolved solid e1->s1 s2 Filter supernatant (e.g., 0.22 µm PTFE) s1->s2 a1 Analyze filtrate by HPLC s2->a1 a2 Quantify against calibration curve a1->a2

Workflow for the shake-flask solubility determination method.

Troubleshooting Common Issues

Q7: My compound isn't dissolving as expected in an organic solvent. What are the common causes?

If you encounter lower-than-expected solubility, consider the following factors:

  • Equilibrium Not Reached: Ensure you have allowed sufficient time for agitation (24-72 hours). Short mixing times often result in undersaturated solutions.

  • Temperature: Solubility is temperature-dependent. Ensure your experiment is performed at a consistent and recorded temperature.

  • Solvent Purity: The presence of water or other impurities in an organic solvent can significantly reduce the solubility of a nonpolar compound. Use high-purity, anhydrous solvents when possible.

  • Compound Purity: Impurities in your solid material can affect its solubility characteristics.

  • Insufficient Solvent: You may simply be above the saturation limit. Try using a larger volume of solvent.

Q8: I dissolved my compound in DMSO to make a stock solution, but it precipitated when I diluted it into an aqueous buffer for my experiment. Why?

This is a very common and expected phenomenon known as "antisolvent precipitation." While 6-Ethyl-1H-indole-3-carbaldehyde is highly soluble in 100% DMSO, it is sparingly soluble in aqueous solutions.[5] When you add the DMSO stock to an aqueous buffer (the "antisolvent"), you drastically increase the polarity of the overall solvent system. The compound is no longer soluble in this new, highly aqueous environment and crashes out of the solution.

To mitigate this:

  • Minimize DMSO Concentration: Use the most concentrated DMSO stock possible to keep the final percentage of DMSO in your aqueous solution low (typically <1%, often <0.1%, depending on the assay).

  • Test Final Concentration: Before running a full experiment, test the solubility of your final desired concentration in the buffer with the corresponding amount of DMSO to ensure it remains in solution.

  • Dilute Slowly: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to aid in dispersion and prevent localized high concentrations that precipitate immediately.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. (2026). Indole-3-carboxaldehyde | 487-89-8.
  • TOKU-E. (n.d.).
  • Unknown Source. (n.d.).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
  • Cayman Chemical. (2020). Indole-3-carboxaldehyde.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sinochem Nanjing Corporation. (n.d.). Indole-3-Carboxaldehyde (CAS 487-89-8).
  • Chemcess. (2025). Indole: Properties, Reactions, Production And Uses.
  • Sharma, V., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Current Chemical and Pharmaceutical Sciences.
  • Butler, J. R., et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.
  • Wikipedia. (n.d.). Indole.
  • Unknown Source. (n.d.).

Sources

Troubleshooting

Technical Support Center: 6-Ethyl-1H-indole-3-carbaldehyde Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand and mitigate the oxidative degradation of 6-Ethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand and mitigate the oxidative degradation of 6-Ethyl-1H-indole-3-carbaldehyde .

Rather than simply providing a list of rules, this guide explains the causality behind the chemical instability of indole aldehydes. By understanding the mechanistic pathways of degradation, you can implement self-validating protocols to ensure the integrity of your experimental data.

The Mechanism of Degradation (The "Why")

6-Ethyl-1H-indole-3-carbaldehyde features an electron-rich indole core conjugated with a formyl (aldehyde) group at the C-3 position. The primary vulnerability of this molecule lies in the weak C-H bond of the aldehyde group.

When exposed to atmospheric oxygen, trace transition metals or UV/Visible light catalyze the abstraction of this hydrogen atom, generating an acyl radical. This radical rapidly reacts with molecular oxygen ( O2​ ) to form a peroxy acid intermediate, which subsequently oxidizes another molecule of the starting material. The end result is the irreversible conversion of the aldehyde into 6-Ethyl-1H-indole-3-carboxylic acid [1]. Furthermore, the electron-rich indole ring is susceptible to photo-oxidation, which often leads to the formation of complex, highly conjugated polymeric impurities that manifest as a brown or dark yellow discoloration [1].

DegradationMechanism Indole 6-Ethyl-1H-indole-3-carbaldehyde (Active Compound) Radical Auto-oxidation (Radical Intermediate) Indole->Radical Initiated by Factors O2 (Air) + UV/Vis Light (Catalysts) Factors->Radical Acid 6-Ethyl-1H-indole-3-carboxylic acid (Degradation Product) Radical->Acid Oxidation

Mechanism of oxidative degradation for indole-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: My solid 6-Ethyl-1H-indole-3-carbaldehyde powder has changed from an off-white color to a dark brown. Is it still usable? A: A color change is a definitive macroscopic indicator of photo-catalyzed oxidation [1]. While the bulk of the material might still be intact, the presence of colored polymeric impurities and 6-Ethyl-1H-indole-3-carboxylic acid can severely interfere with sensitive biological assays or subsequent synthetic steps. You must validate the purity via HPLC (see Protocol 2) before proceeding. Do not use discolored material for critical in vivo studies.

Q2: What are the absolute best practices for long-term storage of the solid compound? A: To arrest the radical-mediated auto-oxidation pathway, you must eliminate its catalysts (Light and Oxygen) and reduce the kinetic energy of the system (Temperature).

  • Atmosphere: Store strictly under an inert gas like Nitrogen ( N2​ ) or Argon ( Ar )[1].

  • Temperature: Maintain at -20°C for standard long-term storage, or -80°C for extended archiving [2].

  • Container: Use tightly sealed amber glass vials to block UV/Vis light transmission [1].

Q3: How should I prepare and store stock solutions for my assays? A: Indole-3-carbaldehyde derivatives are significantly less stable in solution than in solid form[1]. Dissolve the compound in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use volumes immediately to avoid freeze-thaw cycles. Stored under nitrogen, DMSO stock solutions are stable for approximately 1 month at -20°C, or up to 6 months at -80°C [2]. Never store aqueous working solutions for more than 24 hours , as water facilitates rapid hydrolysis and oxidation [1].

Q4: I am seeing a new peak in my HPLC chromatogram. How can I confirm it is the oxidized degradant? A: The primary oxidative degradant is 6-Ethyl-1H-indole-3-carboxylic acid[1]. Because the carboxylic acid is more polar than the parent aldehyde, it will typically elute earlier than 6-Ethyl-1H-indole-3-carbaldehyde on a standard Reverse-Phase C18 HPLC column. You can confirm this by running a known standard of the carboxylic acid or by utilizing LC-MS (looking for a +16 m/z shift corresponding to the addition of one oxygen atom).

Quantitative Stability Matrix

The following table summarizes the expected purity of 6-Ethyl-1H-indole-3-carbaldehyde under various storage conditions, demonstrating the critical need for inert, cold storage.

Storage TemperatureAtmosphereContainer TypeExpected Purity (T=0)Expected Purity (1 Month)Expected Purity (6 Months)
-80°C Inert ( N2​ / Ar )Amber Glass>99.0%>99.0%>98.5%
-20°C Inert ( N2​ / Ar )Amber Glass>99.0%>98.5%>97.0%
4°C AirClear Glass>99.0%<95.0%<85.0%
25°C (Room Temp) AirClear Glass>99.0%<80.0%<50.0% (Severe Browning)

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems. By incorporating control steps, you inherently verify the success of the procedure.

Protocol 1: Inert Atmosphere Aliquoting Workflow

Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, accelerating degradation [3]. Aliquoting upon receipt is mandatory.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk bottle of 6-Ethyl-1H-indole-3-carbaldehyde, empty amber glass vials, and PTFE-lined screw caps into a glovebox.

  • Purging: Purge the glovebox with high-purity Nitrogen or Argon gas for at least 15 minutes to displace oxygen.

  • Dispensing: Carefully weigh the solid into single-use aliquots (e.g., 5 mg or 10 mg per amber vial) to match your standard assay requirements.

  • Sealing: Cap the vials tightly with the PTFE-lined septa. Self-Validation Step: Wrap the seam of each cap tightly with Parafilm to provide a secondary physical barrier against gas exchange.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C or -80°C freezer.

AliquotWorkflow Step1 1. Purge Glovebox with N2/Ar Gas Step2 2. Weigh Solid into Amber Glass Vials Step1->Step2 Step3 3. Cap with PTFE-Lined Septa Step2->Step3 Step4 4. Seal Caps with Parafilm Step3->Step4 Step5 5. Store in -20°C Freezer Step4->Step5

Inert atmosphere handling and aliquoting workflow.

Protocol 2: Stability-Indicating HPLC Analysis

Before utilizing a stored batch for critical experiments, verify its integrity using this reverse-phase HPLC method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored 6-Ethyl-1H-indole-3-carbaldehyde in 1 mL of HPLC-grade Acetonitrile.

  • Control Preparation (Self-Validation): Dissolve 1 mg of a verified 6-Ethyl-1H-indole-3-carboxylic acid standard in 1 mL of Acetonitrile. This serves as your positive control for degradation.

  • Column: Use a standard C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 10% Acetonitrile and ramp to 90% over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for indole rings).

  • Analysis: Inject the control standard first to establish the retention time of the carboxylic acid. Next, inject your sample. If a peak appears in your sample at the exact retention time of the control standard, oxidation has occurred. Calculate the Area Under the Curve (AUC) to determine the percentage of degradation.

References

Reference Data & Comparative Studies

Validation

Comparative Guide: Substituent Effects in Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde (I3C) is a highly privileged pharmacophore in medicinal chemistry. Its structural versatility allows for precise tuning of physicochemical properties and biological activities through strategic func...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole-3-carbaldehyde (I3C) is a highly privileged pharmacophore in medicinal chemistry. Its structural versatility allows for precise tuning of physicochemical properties and biological activities through strategic functionalization. For drug development professionals and synthetic chemists, understanding the causality between specific substituents and their resulting pharmacological profiles is critical for lead optimization.

This guide objectively compares the performance of various I3C derivatives, analyzing how modifications at the N1, C5, and C3 positions dictate anticancer and antimicrobial efficacy.

Mechanistic Causality: How Substituents Dictate Efficacy

The biological performance of I3C derivatives is rarely accidental; it is a direct consequence of electronic, steric, and lipophilic alterations introduced by specific substituents.

N1-Position: Lipophilicity and Apoptotic Signaling

Unsubstituted 1H-indole-3-carbaldehyde possesses a free N-H group that can act as a hydrogen bond donor. However, alkylation at the N1 position significantly alters the molecule's lipophilicity (LogP) and cell membrane permeability.

  • Optimal Chain Length: Structure-activity relationship (SAR) studies reveal that N-propyl substitution yields the highest anti-proliferative activity against breast cancer cell lines (e.g., MCF-7). The propyl chain provides the optimal steric bulk to interact with hydrophobic binding pockets of anti-apoptotic proteins without causing the steric clashes observed with longer or bulkier chains (e.g., benzyl or >C8 alkyls)[1],[2].

  • Mechanism of Action: N-propyl I3C derivatives induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to cytochrome C release and the activation of Caspase-9 and Caspase-3[1].

C5-Position: Electronic Tuning and Halogen Bonding

Modifications at the C5 position of the indole ring directly impact the electron density of the aromatic system.

  • Electron-Withdrawing Groups (Halogens): The introduction of halogens (e.g., 5-bromo, 5-chloro) exerts a strong inductive electron-withdrawing effect (-I). This modification enhances antibacterial activity. For instance, 5-bromo and 5-chloro I3C semicarbazones exhibit superior inhibitory activities against Staphylococcus aureus and Bacillus subtilis compared to their 5-methoxy (electron-donating) counterparts. The halogens likely facilitate specific halogen-bonding interactions with bacterial target proteins.

  • Amination: C5-aminated indoles (e.g., containing a morpholine moiety) synthesized via Catellani reactions show potent antiproliferative activities against colon (HCT116) and lung (H1299) cancer cell lines, demonstrating high selectivity for cancer cells over normal cells[3].

C3-Aldehyde Derivatization: Schiff Bases and Hybrids

The C3-aldehyde is a highly reactive electrophilic center, ideal for synthesizing Schiff bases, hydrazones, and oximes.

  • Hydrazones & Semicarbazones: Condensation with hydrazines yields compounds with broad-spectrum antimicrobial and anticancer properties,[4].

  • Oximes: The conversion of the C3-aldehyde to an oxime (both syn and anti isomers) creates potent urease inhibitors, which are critical for targeting Helicobacter pylori infections[5].

  • Molecular Hybrids: Linking the I3C core to other established antibiotics, such as ciprofloxacin, via the C3 or N1 position generates hybrids capable of overcoming multidrug-resistant (MDR) bacterial strains[6].

Visualizing the Mechanisms

ApoptosisPathway I3C N-Propyl I3C Derivative Bax Bax Upregulation (Pro-apoptotic) I3C->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) I3C->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Apoptosis (G2/M Arrest) Casp3->Apoptosis

Caption: Apoptotic signaling cascade induced by N-propyl I3C derivatives.

Comparative Performance Data

The following tables summarize the quantitative efficacy of various I3C derivatives based on recent pharmacological evaluations.

Table 1: Anticancer Activity (In Vitro Cytotoxicity)
Derivative ClassKey SubstituentTarget Cell LineIC₅₀ (µM)Primary Mechanism
Hydrazonoindolin-2-oneN1-PropylMCF-7 (Breast)1.04G2/M Arrest, Caspase-3/9 activation[1]
C5-Aminated IndoleC5-MorpholineHCT116 (Colon)3.01Antiproliferative (Selective)[3]
Indole-Curcumin Hybrid5-MethoxyHeLa (Cervical)4.00Antioxidant & Apoptosis[7]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
Derivative ClassKey SubstituentTarget PathogenMIC (µg/mL)Notes
I3C Semicarbazone5-BromoS. aureus100High efficacy vs Gram-positive
I3C Semicarbazone5-ChloroB. subtilis150Halogen bonding interaction
Ciprofloxacin-I3C HybridN1-Alkyl LinkerE. coli (MDR)0.5 - 8.0Overcomes MDR resistance[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating workflow. Spectroscopic confirmation of purity is mandatory before any biological assay to prevent false positives caused by unreacted starting materials or side products.

Workflow Start 1H-Indole-3-carbaldehyde N_Alk N-Alkylation (R-Br, K2CO3, DMF) Enhances Lipophilicity Start->N_Alk C5_Sub C5-Substitution (Halogenation) Tunes Electronic Effects Start->C5_Sub Deriv C3-Derivatization (Hydrazones/Oximes) N_Alk->Deriv C5_Sub->Deriv Char Spectroscopic Validation (NMR, HRMS) Deriv->Char Bio Biological Assays (MIC & IC50) Char->Bio

Caption: Self-validating synthesis and biological assay workflow for I3C derivatives.

Protocol A: Synthesis of N-Propyl-1H-indole-3-carbaldehyde

Rationale: Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the indole N-H (pKa ~16) without triggering side reactions at the C3-aldehyde. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, rendering the resulting indole nitrogen anion highly nucleophilic for an Sₙ2 attack on the alkyl halide[1].

  • Reaction Setup: Dissolve 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (10 mL/mmol).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add propyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C and stir for 12 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot validates reaction completion.

  • Workup: Pour the mixture into ice-cold distilled water to precipitate the product and remove DMF/inorganic salts. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Confirm the structure via ¹H-NMR (look for the disappearance of the broad N-H singlet at ~12 ppm and the appearance of aliphatic propyl protons) and HRMS before proceeding to biological assays.

Protocol B: In Vitro Antimicrobial MIC Determination (Broth Microdilution)

Rationale: A standardized 2-fold serial dilution technique ensures reproducible quantification of the Minimum Inhibitory Concentration (MIC), while the inclusion of reference standards (e.g., Ampicillin, Ciprofloxacin) internally validates the susceptibility of the bacterial strain used[4].

  • Preparation: Dissolve the validated I3C derivative in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus adjusted to 0.5 McFarland standard, approx. 5×105 CFU/mL) to each well.

  • Controls: Include a positive growth control (broth + bacteria + 1% DMSO), a negative sterility control (broth only), and a reference standard control (e.g., Ciprofloxacin).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry (via ResearchGate). Available at:[Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed (NIH). Available at:[Link]

  • Novel[(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Taylor & Francis. Available at:[Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. Available at:[Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at:[Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at:[Link]

Sources

Comparative

A Guide to the Spectroscopic and Chromatographic Validation of 6-Ethyl-1H-indole-3-carbaldehyde Purity

Introduction: Beyond the Structure 6-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block belonging to the indole family, a scaffold of immense importance in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Structure

6-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block belonging to the indole family, a scaffold of immense importance in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][2] In any research or drug development pipeline, the absolute purity of such a starting material is not merely a quality control metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. The presence of even minor impurities can lead to ambiguous biological data, failed synthetic steps, or unforeseen toxicity.

This guide provides an in-depth, technically-grounded framework for the comprehensive purity validation of 6-Ethyl-1H-indole-3-carbaldehyde. We move beyond simple confirmation of identity to a multi-faceted approach that integrates orthogonal spectroscopic and chromatographic techniques. This self-validating system ensures an unambiguous and quantifiable assessment of purity, providing the confidence required for progression into critical applications.

The Scientific Imperative for Rigorous Purity Assessment

In the pharmaceutical industry, the control of impurities is governed by stringent regulatory frameworks established by the International Council for Harmonisation (ICH).[3] The principles outlined in guidelines such as ICH Q3A(R2) provide a logical and safety-oriented approach to managing impurities in new drug substances.[4][5]

Impurities are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, or reagents.[4] For 6-Ethyl-1H-indole-3-carbaldehyde, this could include unreacted 6-ethylindole or regioisomers formed during the formylation step.

  • Inorganic Impurities: These derive from the manufacturing process and may include reagents, ligands, catalysts, or heavy metals.[4]

  • Residual Solvents: Solvents used during synthesis or purification that remain in the final product.[4]

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of a drug.[3][6] Adopting this risk-based mindset, even at the preclinical research stage, is a hallmark of robust scientific practice. An uncharacterized impurity is an uncharacterized variable in an experiment, undermining the validity of the results.

An Integrated, Orthogonal Validation Workflow

A single analytical technique is insufficient to declare a compound "pure." A robust validation strategy relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are used to analyze the same sample. This approach minimizes the risk of an impurity co-eluting or being masked in one method, as it is unlikely to behave identically in a different analytical system.

Our validation workflow is designed to provide a holistic view of the sample, combining structural confirmation with quantitative purity assessment.

Validation_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Impurity Quantification NMR ¹H & ¹³C NMR (Proton/Carbon Skeleton) Integration Data Integration & Comprehensive Analysis NMR->Integration MS Mass Spectrometry (MS) (Molecular Weight) MS->Integration IR FT-IR Spectroscopy (Functional Groups) IR->Integration HPLC HPLC-UV (Quantitative Purity) HPLC->Integration Sample Sample: 6-Ethyl-1H-indole- 3-carbaldehyde Sample->NMR Sample->MS Sample->IR Sample->HPLC Report Certificate of Analysis (Purity Statement) Integration->Report

Caption: Integrated workflow for purity validation.

Spectroscopic Analysis: Confirming Identity and Structure

Spectroscopic methods are paramount for confirming that the synthesized molecule is indeed 6-Ethyl-1H-indole-3-carbaldehyde and for identifying any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation in solution.[7] Quantitative NMR (qNMR) can also serve as a primary method for purity assessment.[8][9]

Causality: ¹H NMR provides a precise map of the proton environment, while ¹³C NMR details the carbon skeleton. The chemical shift, multiplicity (splitting pattern), and integration of each signal are directly correlated to the molecular structure. Any deviation from the expected pattern indicates the presence of an impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of 6-Ethyl-1H-indole-3-carbaldehyde in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound well and its residual solvent peak does not obscure key analyte signals.

  • Instrument Setup: Utilize a 400 MHz (or higher field) NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving complex aromatic signals and detecting minor impurities.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >150:1 for quantitative analysis.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

The expected spectral data for high-purity 6-Ethyl-1H-indole-3-carbaldehyde is extrapolated from known data for indole-3-carbaldehyde.

Data Type Expected Observations for 6-Ethyl-1H-indole-3-carbaldehyde Indication of Impurities
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.9 ppm. Indole NH: Broad singlet, >12.0 ppm. Aromatic Protons: Signals between 7.0-8.5 ppm, showing coupling patterns consistent with 1,3,6-trisubstitution. Ethyl Group (CH₂): Quartet, ~2.8 ppm. Ethyl Group (CH₃): Triplet, ~1.3 ppm. Integrations must correspond to the proton count (1:1:3:2:3).Additional signals in any region. For example, a singlet around 8.2 ppm might indicate unreacted 6-ethylindole. Unexplained triplets or quartets could suggest other alkylated impurities. Signals for common solvents like acetone (~2.09 ppm) or ethyl acetate (~1.2, 2.0, 4.1 ppm) should be noted.
¹³C NMR Carbonyl Carbon (C=O): ~185 ppm. Aromatic/Indole Carbons: 8-9 signals between ~110-140 ppm. Ethyl Group Carbons: Two signals in the aliphatic region (~15-30 ppm).Additional peaks suggest carbon-containing impurities. The absence of expected peaks could indicate a completely different structure.
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive confirmation of the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

Data Interpretation:

Data Type Expected Observations for 6-Ethyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO) Indication of Impurities
HRMS Calculated [M+H]⁺: 174.0913. Observed [M+H]⁺: Should be within 5 ppm of the calculated value.Peaks at other m/z values indicate impurities. For instance, a peak at m/z 146.06 could correspond to indole-3-carbaldehyde (loss of ethyl group or starting material impurity). A peak at m/z 132.08 could indicate unreacted 6-ethylindole.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to bond vibrations. It is an excellent, rapid technique for confirming the presence of key structural motifs.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation:

Functional Group Expected Absorption Band (cm⁻¹) Significance
N-H Stretch (Indole) ~3150-3200 (broad)Confirms the presence of the indole ring NH.
C=O Stretch (Aldehyde) ~1630-1650 (strong)Confirms the presence of the key aldehyde functional group.[7]
C-H Stretch (Aromatic) ~3000-3100Indicates the aromatic system.
C-H Stretch (Aliphatic) ~2850-2970Confirms the presence of the ethyl group.

Chromatographic Analysis: The Gold Standard for Quantification

While spectroscopy confirms what the compound is, chromatography determines how much of it is there relative to other components. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[10][11]

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the components as they elute. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.

Experimental Protocol: Reverse-Phase HPLC-UV

  • System: HPLC with a gradient pump, autosampler, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 300 nm.

  • Sample Preparation: Prepare a solution of the sample in acetonitrile/water at a concentration of ~0.5 mg/mL.

Comparative Guide: High-Purity vs. Standard-Grade Material

To illustrate the practical importance of this comprehensive validation, we compare a batch of 6-Ethyl-1H-indole-3-carbaldehyde validated by the above protocol ("Our Validated Batch") with a hypothetical, less-characterized alternative ("Competitor A").

Analytical Test Our Validated Batch (Purity >99.5%) Hypothetical "Competitor A" Batch (Purity ~95%) Impact on Research & Development
Appearance Off-white to pale yellow crystalline solidBrownish, slightly sticky solidColor may indicate degradation products or trapped solvent, affecting stability and reaction outcomes.
¹H NMR Clean spectrum matching the expected structure. No extraneous peaks >0.05%.Shows expected signals, but also a singlet at 8.2 ppm (~2% integration) and a triplet/quartet pattern for a different ethyl isomer (~1.5%).The presence of unreacted starting material and a regioisomeric impurity means the actual concentration of the desired compound is lower, leading to incorrect stoichiometry in subsequent reactions. The isomer may have different or confounding biological activity.
HRMS Single major peak at m/z 174.0913.Major peak at m/z 174.0913, but also a significant peak at m/z 132.0811 (6-ethylindole).Confirms the NMR finding of a major impurity, validating the orthogonal detection.
HPLC-UV (254 nm) Main peak at ~8.5 min with Area % > 99.5. No other single peak >0.1%.Main peak at ~8.5 min (Area % ~95.8%). An impurity peak at ~6.2 min (2.1%) and another at ~8.9 min (1.6%).Provides a clear quantitative measure of purity. Using Competitor A's batch in a dose-response bioassay would lead to an inaccurate IC₅₀ value, as 4% of the administered material consists of unknown substances.

The following diagram illustrates the logical process for evaluating impurities based on established thresholds.

Impurity_Decision_Tree Start Impurity Detected by HPLC/NMR Check_Reporting Level > Reporting Threshold? (e.g., 0.05%) Start->Check_Reporting Report Report Impurity in CoAs Check_Reporting->Report Yes Ignore Acceptable Level (Below Reporting) Check_Reporting->Ignore No Check_Identification Level > Identification Threshold? (e.g., 0.10%) Identify Identify Structure (MS, NMR) Check_Identification->Identify Yes Accept Acceptable Level (Identified & Below Qual.) Check_Identification->Accept No Check_Qualification Level > Qualification Threshold? (e.g., 0.15%) Qualify Qualify for Safety (Toxicology Studies) Check_Qualification->Qualify Yes Check_Qualification->Accept No Report->Check_Identification Identify->Check_Qualification

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 6-Ethyl-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I recognize that operational excellence in drug development begins with rigorous, scientifically grounded safety protocols. 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that operational excellence in drug development begins with rigorous, scientifically grounded safety protocols. 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) is a highly valuable building block in the synthesis of indole phytoalexin analogs and complex heterocyclic therapeutics[1]. However, its handling and disposal require precise methodologies to ensure researcher safety and environmental compliance.

This guide transcends standard safety data sheets by providing a self-validating operational and disposal master plan . Every procedure detailed below includes a built-in validation step, ensuring that safety is not just assumed, but analytically confirmed.

Physicochemical Profiling & Hazard Causality

To properly handle and dispose of a chemical, we must first understand the mechanistic causality behind its hazards. 6-Ethyl-1H-indole-3-carbaldehyde features an electron-rich indole ring conjugated with a reactive aldehyde group. Crucially, the ethyl substitution at the 6-position significantly enhances its lipophilicity compared to the parent indole-3-carbaldehyde.

Because of this heightened lipophilicity, the molecule exhibits enhanced permeability through standard laboratory elastomers (like thin nitrile). Furthermore, the reactive aldehyde moiety readily forms Schiff bases with primary amines present in biological tissues, which translates directly to its classification as a skin, eye, and respiratory irritant[2].

Quantitative Hazard & Mitigation Data
Hazard ClassGHS CodeCausality / Chemical MechanismSelf-Validating Mitigation Strategy
Skin Irritation H315Aldehyde reactivity with epidermal primary amines; enhanced lipophilicity.Double-gloving: Inspect the inner glove for degradation or discoloration immediately post-use.
Eye Irritation H319Rapid diffusion into the aqueous ocular environment.Seal-tight Goggles: Mandatory eyewash station flow-test (15-minute flush capacity) prior to handling.
Respiratory Irritation H335Fine powder aerosolization during gravimetric transfer.Ventilation: Handle exclusively in a calibrated fume hood. Validate face velocity (>100 fpm) via digital monitor before opening the vial.

Segregation & Disposal Methodologies

Waste material must be disposed of in strict accordance with national and local regulations, typically via a licensed professional waste disposal service, and must never be allowed to enter drains[3].

Phase 1: Solid Waste Protocol

Solid waste includes residual powder, contaminated pipette tips, weighing papers, and PPE.

  • Collection: Gather all solid materials into a high-density polyethylene (HDPE) solid waste container. Leave any uncleaned, original chemical vials intact; handle uncleaned containers exactly like the product itself[3].

  • Containment: Do not mix this specific indole derivative with strong oxidizing waste, as the electron-rich indole ring is susceptible to rapid, exothermic oxidation.

  • Self-Validation (Mass Balance): Weigh the sealed waste container. Cross-reference the added weight with the laboratory's gravimetric log. The mass of the waste must mathematically reconcile with the total mass of the chemical consumed minus the mass of the synthesized product.

  • Storage: Store in a designated, dry hazardous waste cabinet until pickup for high-temperature chemical incineration.

Phase 2: Liquid Waste Protocol

When 6-Ethyl-1H-indole-3-carbaldehyde is dissolved in solvents for reactions (e.g., DMSO, THF, or Dichloromethane), the resulting liquid waste must be meticulously segregated.

  • Classification: Determine the solvent matrix used during the experiment.

  • Routing:

    • Non-Halogenated Stream: If dissolved in DMSO, THF, or Ethanol, route to the non-halogenated organic waste carboy.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform, route to the halogenated organic waste carboy.

  • Self-Validation (Halogen Testing): Before sealing the non-halogenated carboy, dip a highly sensitive halogen test strip (Beilstein test equivalent) into the liquid waste mixture. A negative result analytically validates the use of the non-halogenated stream, preventing explosive or highly toxic reactions (e.g., dioxin formation) during downstream incineration.

  • Final Disposal: Transfer carboys to a licensed facility for incineration in a unit equipped with an afterburner and scrubber[3].

Workflow Visualization

The following diagram maps the logical routing of waste streams, emphasizing the critical self-validation checkpoints required to maintain a closed-loop safety system.

G Start 6-Ethyl-1H-indole-3-carbaldehyde Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Incineration Licensed Chemical Incineration (EPA/RCRA Compliant) Solid->Incineration CheckSolvent Solvent Halogen Check (Self-Validation Step) Liquid->CheckSolvent NonHalo Non-Halogenated Stream (e.g., DMSO, EtOH) CheckSolvent->NonHalo <1% Halogens Halo Halogenated Stream (e.g., DCM, Chloroform) CheckSolvent->Halo >1% Halogens NonHalo->Incineration Halo->Incineration

Caption: Waste routing and self-validating disposal workflow for 6-Ethyl-1H-indole-3-carbaldehyde.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.

  • Isolation: Immediately evacuate non-essential personnel from the vicinity. Don a NIOSH-approved respirator if the powder is aerosolized.

  • Containment: Immediately cover all nearby laboratory drains. 6-Ethyl-1H-indole-3-carbaldehyde is harmful to aquatic life and must not enter the groundwater system[3].

  • Collection: Do not dry sweep , as this generates hazardous dust. Cover the spill with a damp absorbent pad or a specialized chemical binder. Collect the bound material using a non-sparking spatula and transfer it to the solid waste container.

  • Self-Validation (Decontamination Check): After washing the affected area with a suitable solvent (e.g., a small amount of ethanol followed by soap and water), swab the surface. Use a rapid colorimetric aldehyde test (e.g., Purpald reagent) on the swab. A lack of color change validates that zero residual chemical remains on the benchtop.

References

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Ethyl-1H-indole-3-carbaldehyde
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